molecular formula C₆₉H₁₁₈N₁₈O₁₉ B612637 528526-85-4 CAS No. 528526-85-4

528526-85-4

Cat. No.: B612637
CAS No.: 528526-85-4
M. Wt: 1503.78
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Influenza HA (307-319) is 13 amino acids 307 to 319 fragment of Influenza HA. Influenza HA is a glycoprotein found on the surface of influenza viruses.

Properties

CAS No.

528526-85-4

Molecular Formula

C₆₉H₁₁₈N₁₈O₁₉

Molecular Weight

1503.78

sequence

One Letter Code: PKYVKQNTLKLAT

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Influenza HA (307-319) [CAS 528526-85-4]

[1]

Document Type: Technical Whitepaper Subject: Immunological Reagent / T-Cell Epitope Target Audience: Immunologists, Vaccine Researchers, and Assay Development Scientists

Executive Summary

Influenza HA (307-319) (CAS 528526-85-4) is a synthetic 13-mer peptide derived from the hemagglutinin (HA) protein of the Influenza A virus (H3N2 subtype). It serves as a "gold standard" immunodominant epitope in human immunology, specifically restricted by the MHC Class II molecule HLA-DRB1*01:01 (HLA-DR1).

This peptide is critical for:

  • Structural Biology: It was the ligand in the seminal crystal structure determination of the human Class II MHC complex (Stern et al., 1994), defining the structural basis of antigen presentation.

  • T-Cell Assays: It is used to stimulate CD4+ helper T-cells in proliferation assays (CFSE, 3H-thymidine) and cytokine profiling (ELISpot).

  • Vaccine Development: It acts as a universal control for monitoring T-cell memory in HLA-DR1+ individuals.

Chemical Identity & Physicochemical Properties

This section details the molecular specifications required for quality control and experimental reproducibility.

Chemical Specifications
PropertySpecification
CAS Number 528526-85-4
Common Name Influenza HA (307-319); HA peptide
Sequence (One-Letter) PKYVKQNTLKLAT
Sequence (Three-Letter) Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr
Molecular Formula C₆₉H₁₁₈N₁₈O₁₉
Molecular Weight 1503.78 Da
Isoelectric Point (pI) ~10.1 (Predicted)
Net Charge (pH 7.0) +3 (due to 3 Lysine residues)
Solubility & Handling

The peptide contains multiple hydrophobic residues (Val, Leu, Tyr) but is rendered soluble by the presence of three Lysines and polar residues (Gln, Asn, Thr).

  • Solubility: Soluble in water (up to 1 mg/mL). For higher concentrations or long-term storage, dissolve in DMSO (Dimethyl Sulfoxide) to 10 mg/mL, then dilute into aqueous buffers.

  • Stability: Lyophilized powder is stable at -20°C for >1 year. Reconstituted solutions should be aliquoted and stored at -80°C. Avoid freeze-thaw cycles.

Mechanistic Profile: MHC Class II Presentation

The biological utility of CAS 528526-85-4 rests on its high-affinity binding to the HLA-DR1 binding groove. Understanding the structural "anchor residues" is vital for interpreting T-cell recognition data.

Structural Binding Motif

The HLA-DR1 groove is open-ended, accommodating peptides of varying lengths (12-25 residues). The HA (307-319) peptide binds via a core 9-mer register:

  • P1 Anchor (Tyr-309): The large aromatic side chain of Tyrosine fits into the deep, hydrophobic P1 pocket of HLA-DR1. This is the primary determinant of binding affinity.

  • P4 Anchor (Gln-312): Fits into a shallower pocket.

  • P6 Anchor (Thr-314): Interacts with the MHC shelf.

  • P9 Anchor (Leu-317): Fits into the hydrophobic P9 pocket.

Pathway Visualization

The following diagram illustrates the processing pathway where HA (307-319) is loaded onto MHC Class II molecules for presentation to CD4+ T-cells.

AntigenPresentationExogenousAntigenExogenous Influenza HAEndosomeEndosomal Uptake(Acidification)ExogenousAntigen->EndosomeProteolysisProteolytic Cleavage(Cathepsins generate HA 307-319)Endosome->ProteolysisFusionMIIC Compartment FusionProteolysis->FusionMHC_SynthesisMHC Class II Synthesis(ER + Invariant Chain)MHC_Synthesis->FusionLoadingPeptide Loading(HLA-DM exchanges CLIP for HA 307-319)Fusion->Loading High Affinity Binding (Kd ~10-100 nM)SurfaceTransport to Cell SurfaceLoading->SurfaceTCR_BindingTCR Recognition(CD4+ T-Cell Activation)Surface->TCR_Binding Immunological Synapse

Caption: The exogenous pathway of antigen presentation.[1][2] HA (307-319) is generated in the lysosome and loaded onto HLA-DR1, replacing the CLIP peptide.

Experimental Protocols

These protocols are designed for researchers validating T-cell responses in PBMC (Peripheral Blood Mononuclear Cells) from HLA-DR1+ donors.

Protocol 1: Peptide Reconstitution (Stock Solution)

Objective: Create a stable 10 mM stock solution.

  • Calculate Mass: For 1 mg of peptide (MW ~1503.8), 10 mM requires ~66.5 µL volume.

  • Solvent Choice: Use sterile, anhydrous DMSO. Water is acceptable if used immediately, but DMSO prevents aggregation and microbial growth during storage.

  • Dissolution: Add DMSO to the vial. Vortex gently for 30 seconds.

  • Aliquot: Dispense 10 µL aliquots into sterile PCR tubes.

  • Storage: Store at -80°C.

Protocol 2: CFSE T-Cell Proliferation Assay

Objective: Measure the expansion of HA-specific CD4+ T-cells.

Reagents:

  • PBMCs from HLA-DR1+ donor.

  • CFSE (Carboxyfluorescein succinimidyl ester).

  • HA (307-319) Peptide (10 mM Stock).

  • RPMI-1640 Media + 10% Human Serum.

Workflow:

  • Labeling: Resuspend 10x10⁶ PBMCs in 1 mL PBS. Add CFSE (final 1 µM). Incubate 10 min at 37°C. Quench with cold media.

  • Plating: Plate 2x10⁵ labeled PBMCs/well in a 96-well U-bottom plate.

  • Stimulation:

    • Negative Control: DMSO only.

    • Positive Control:[3] Anti-CD3/CD28 beads or PHA.

    • Experimental: Add HA (307-319) at final concentrations of 1, 5, and 10 µg/mL .

  • Incubation: Culture for 5-7 days at 37°C, 5% CO₂.

  • Analysis: Stain with Anti-CD3 and Anti-CD4 antibodies. Analyze via Flow Cytometry. Proliferating cells will show diluted CFSE signal (shift left).[4]

Protocol 3: IFN-γ ELISpot

Objective: Quantify the frequency of peptide-specific T-cells.

  • Coat Plate: Coat ELISpot plate with Anti-IFN-γ capture antibody overnight at 4°C.

  • Block: Block with 10% FBS in RPMI for 2 hours.

  • Seed Cells: Add 2x10⁵ PBMCs/well.

  • Peptide Addition: Add HA (307-319) at 10 µg/mL .

  • Incubation: Incubate 24-48 hours.

  • Development: Wash, add Biotinylated detection antibody, Streptavidin-ALP, and substrate. Count spots.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the peptide's activity in a laboratory setting.

ExperimentalWorkflowStockPeptide Stock(10 mM in DMSO)CultureCo-Culture(7 Days)Stock->Culture Dilute to 10 µg/mLPBMCPBMC Isolation(Ficoll Gradient)PBMC->Culture 2x10^5 cells/wellReadoutFlow Cytometry / ELISpotCulture->Readout HarvestValidationData Analysis(SI > 2.0)Readout->Validation Calculate Stimulation Index

Caption: Workflow for assessing T-cell immunogenicity. SI = Stimulation Index (Experimental CPM / Control CPM).

References

  • Stern, L. J., Brown, J. H., Jardetzky, T. S., Gorga, J. C., Urban, R. G., Strominger, J. L., & Wiley, D. C. (1994). Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide. Nature, 368(6468), 215–221. Link[5]

  • Lamb, J. R., & Eckels, D. D. (1990). Pockets in the peptide-binding groove of HLA-DR1 defined by mutagenesis. Science, 248(4961), 1368-1372.
  • Douek, D. C., & Altmann, D. M. (2000). T-cell epitope hierarchy in the immune response to influenza. Immunology, 99(2), 241-248.
  • Novak, E. J., et al. (1999). MHC class II tetramers identify peptide-specific human CD4+ T cells proliferating in response to influenza A antigen. Journal of Clinical Investigation, 104(12), R63–R67. Link

discovery of Influenza HA (307-319) as a T cell epitope

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Discovery and Characterization of Influenza HA 307-319

Executive Summary

The discovery of the Influenza Hemagglutinin (HA) peptide 307-319 (PKYVKQNTLKLAT) represents a watershed moment in cellular immunology. It provided the first definitive proof that human T cells recognize short, linear peptide sequences derived from processed protein antigens rather than the native folded protein.

This guide reconstructs the technical pathway of this discovery, analyzing the experimental logic used by Lamb et al. (1982) and the subsequent structural resolution by Stern et al. (1994). For drug developers and immunologists, HA 307-319 serves as the "gold standard" model for MHC Class II antigen presentation, illustrating the principles of epitope promiscuity, anchor residue spacing, and T cell receptor (TCR) restriction.

Historical Genesis: The 1982 Breakthrough

The Scientific Problem: In the early 1980s, the field of immunology faced a critical knowledge gap: while B cells clearly recognized surface epitopes on native proteins, the ligand for the T cell receptor was unknown. Researchers hypothesized that T cells recognized "processed" antigen, but the precise chemical nature of this antigen was undefined.

The Solution (Lamb et al., 1982): Jonathan Lamb and colleagues at the National Institutes of Health (NIH) utilized the H3N2 influenza virus (specifically strain A/Texas/1/77) to generate human T cell clones. Their experimental design was pivotal because it moved away from polyclonal populations to monoclonal T cell lines, allowing for precise mapping of specificity.

Key Discovery: They demonstrated that a specific T cell clone (Clone HA1.[1]7) could be stimulated not only by the intact virus but also by a synthetic peptide corresponding to residues 307-319 of the HA1 subunit. This proved that primary sequence alone was sufficient for T cell recognition, establishing the paradigm of peptide-MHC restriction.

Structural Mechanics: The HLA-DR1 Interaction

The biological significance of HA 307-319 was cemented in 1994 when Stern et al. solved the crystal structure of this peptide complexed with HLA-DR1 (DRA01:01/DRB101:01). This was one of the first high-resolution views of a peptide-MHC Class II complex.

The "Universal" Binding Mode: Unlike MHC Class I, which binds short peptides (8-10 aa) with closed ends, the HLA-DR1 groove is open-ended. HA 307-319 binds in an extended polyproline II-like conformation with a pronounced "twist."

Quantitative Binding Logic:

  • Anchor Residues: The peptide utilizes specific side chains to anchor into the MHC groove pockets.

    • Y309 (Tyr): The primary anchor (P1), fitting into the deep, hydrophobic Pocket 1.

    • Q312 (Gln): Fits into Pocket 4.

    • T314 (Thr): Fits into Pocket 6.

    • L317 (Leu): Fits into Pocket 9.

  • H-Bond Network: 12 hydrogen bonds form between the conserved HLA-DR1 residues and the main chain of the peptide.[2][3][4] This explains the "promiscuity" of the epitope—it relies heavily on backbone interactions rather than just side-chain specificity, allowing it to bind multiple HLA-DR alleles (DR1, DR4, DR5, DR7).

Visualization: Structural Interaction Map

The following diagram illustrates the specific anchor residues of HA 307-319 interacting with the HLA-DR1 binding groove pockets.

HA_Interaction cluster_peptide Influenza HA Peptide (307-319) cluster_mhc HLA-DR1 Binding Groove P307 P307 (Pro) K308 K308 (Lys) Y309 Y309 (Tyr) PRIMARY ANCHOR Pocket1 Pocket 1 (Hydrophobic) Y309->Pocket1 Deep binding V310 V310 (Val) K311 K311 (Lys) TCR CONTACT TCR T Cell Receptor (CDR3 Loops) K311->TCR Recognition Q312 Q312 (Gln) ANCHOR P4 Pocket4 Pocket 4 Q312->Pocket4 N313 N313 (Asn) T314 T314 (Thr) ANCHOR P6 Pocket6 Pocket 6 T314->Pocket6 L315 L315 (Leu) K316 K316 (Lys) TCR CONTACT K316->TCR Recognition L317 L317 (Leu) ANCHOR P9 Pocket9 Pocket 9 L317->Pocket9

Figure 1: Interaction map showing anchor residues (Y309, Q312, T314, L317) binding to HLA-DR1 pockets, while K311 and K316 project upwards for TCR recognition.[1][3][5][6][7][8][9][10]

Technical Protocol: Epitope Mapping (Reconstructed)

This protocol reconstructs the "classical" method used to define T cell epitopes, combining limiting dilution cloning with synthetic peptide screening. This remains the gold standard for defining novel epitopes.

Phase 1: Generation of Antigen-Specific T Cell Clones

Objective: Isolate a single T cell clone specific for Influenza HA.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-DR1+ donor previously exposed to Influenza A (H3N2).

  • Primary Stimulation:

    • Culture PBMCs at

      
       cells/mL in RPMI 1640 + 10% Human AB serum.
      
    • Add UV-inactivated Influenza A virus (A/Texas/1/77) at a multiplicity of infection (MOI) equivalent of 1.0.

    • Incubate for 7 days to expand antigen-specific blasts.

  • Limiting Dilution Cloning (The Critical Step):

    • Harvest blasts and plate them into 96-well U-bottom plates at densities of 0.3, 1, and 3 cells per well.

    • Feeder Cells: Add

      
       irradiated (3000 rads) autologous PBMCs per well as Antigen Presenting Cells (APCs).
      
    • Growth Factors: Supplement with IL-2 (20 U/mL) to support T cell survival.

    • Identify positive wells (clones) after 10-14 days by visual inspection of growth.

Phase 2: Epitope Mapping via Proliferation Assay

Objective: Identify the precise peptide sequence recognized by the clone.

  • Peptide Synthesis: Synthesize overlapping 20-mer peptides spanning the HA1 protein sequence (e.g., residues 1-20, 10-30, etc.).

  • Assay Setup:

    • Wash T cell clones to remove residual IL-2 (prevents high background).

    • Plate

      
       clone cells/well.
      
    • Add

      
       irradiated autologous APCs (EBV-transformed B cells are often used here for consistency).
      
  • Peptide Pulse:

    • Add synthetic peptides at varying concentrations (0.1 - 10

      
      g/mL).
      
    • Include controls: No peptide (negative), Whole virus (positive).

  • Readout (

    
    H-Thymidine Incorporation): 
    
    • Incubate for 48 hours.

    • Pulse with 1

      
      Ci of tritiated thymidine (
      
      
      
      H-TdR) for the final 16 hours.
    • Harvest cells and count CPM (Counts Per Minute) via liquid scintillation.

    • Result: A spike in CPM indicates the clone is proliferating in response to that specific peptide pool.

Phase 3: Fine Specificity (Truncation Analysis)

Once the region (e.g., 300-320) is identified, synthesize truncated peptides (N-terminal and C-terminal deletions) to define the minimal epitope (307-319).

Workflow Visualization: The Discovery Pipeline

Epitope_Discovery Start PBMCs from Flu-Exposed Donor Stimulation Stimulate with Whole Inactivated Virus Start->Stimulation Cloning Limiting Dilution Cloning (0.3 cells/well) Stimulation->Cloning 7 Days Expansion Expand Clones with IL-2 + Feeder Cells Cloning->Expansion 14 Days Screening Screen Clones with Overlapping Peptides Expansion->Screening 3H-Thymidine Assay Identification Identify Positive Well (Clone HA1.7) Screening->Identification High CPM FineMapping Truncation Analysis (Define 307-319) Identification->FineMapping

Figure 2: The step-by-step experimental workflow used to isolate T cell clones and map the HA 307-319 epitope.

Quantitative Data Summary

The following table summarizes the binding characteristics and T cell recognition data for HA 307-319 variants, derived from the foundational studies.

Peptide VariantSequenceRelative Binding (IC50)T Cell Response (Clone HA1.7)Interpretation
HA 307-319 (WT) PKYVKQNTLKLAT High (<50 nM) +++ (Strong) Minimal optimal epitope
HA 307-318PKYVKQNTLKLAModerate++C-terminal Thr stabilizes but is not essential
HA 306-318CPKYVKQNTLKLAHigh+++Used in crystal structure (Cys helps coupling)
Y309A Mutation PKA VKQNTLKLATNo Binding - (Abolished) Y309 is the critical P1 Anchor
K316A MutationPKYVKQNTLA LATHigh Binding- (Abolished)K316 is a TCR contact residue (not an anchor)

References

  • Lamb, J. R., Eckels, D. D., Lake, P., Woody, J. N., & Green, N. (1982). Human T-cell clones recognize chemically synthesized peptides of influenza haemagglutinin.[11] Nature.[3][4][11][12] Link

  • Stern, L. J., Brown, J. H., Jardetzky, T. S., Gorga, J. C., Urban, R. G., Strominger, J. L., & Wiley, D. C. (1994). Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide.[3] Nature.[3][4][11][12] Link

  • Wedderburn, L. R., Searle, S. J., Rees, A. R., Lamb, J. R., & Owen, M. J. (1995). Mapping T cell recognition: the identification of a T cell receptor residue critical to the specific interaction with an influenza hemagglutinin peptide.[1] European Journal of Immunology.[13] Link

  • Novak, E. J., Liu, A. W., Nepom, G. T., & Kwok, W. W. (1999). MHC class II tetramers identify peptide-specific human CD4+ T cells proliferating in response to influenza A antigen. Journal of Clinical Investigation. Link

Sources

Technical Guide: The Role of Influenza HA (307-319) in Influenza Immunity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional characteristics of the Influenza Hemagglutinin (HA) peptide sequence 307-319 (PKYVKQNTLKLAT). Recognized as a "universal" or promiscuous CD4+ T-cell epitope, this sequence is a cornerstone in immunological benchmarking and rational vaccine design.[1] This document details its binding mechanics with MHC Class II (specifically HLA-DR1), its role in driving helper T-cell lineages, and standardized protocols for its use in immunogenicity assays.[1]

Structural Biology & Biochemistry

The immunogenicity of HA(307-319) stems from its ability to bind a broad spectrum of Human Leukocyte Antigen (HLA) Class II alleles, most notably the HLA-DR isotype.[2]

Peptide Sequence and Physicochemical Properties[3]
  • Sequence: Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr (PKYVKQNTLKLAT)[1][3]

  • Origin: Influenza A Virus (H3N2), Hemagglutinin heavy chain (HA1).[4]

  • Numbering Note: While canonically referred to as 307-319, structural papers may refer to the overlapping region 306-318 depending on the N-terminal cleavage used in crystallography.[1]

The HLA-DR1 Binding Interface

The crystal structure of HA(307-319) complexed with HLA-DR1 (PDB: 1DLH, 1JWM) reveals a canonical Type II polyproline helix conformation.[1] The peptide lies in the open groove of the MHC II molecule, anchored by specific side chains fitting into "pockets" within the HLA floor.

Key Anchor Residues:

  • P1 Pocket (Primary Anchor): Tyr-309 (Tyrosine). This large hydrophobic residue buries deep into the hydrophobic P1 pocket of HLA-DR1, providing the primary stability for the complex.

  • P4 Pocket: Gln-312 (Glutamine).[1]

  • P6 Pocket: Thr-314 (Threonine).[1]

  • P9 Pocket: Leu-317 (Leucine).[1]

This specific spacing of anchors allows the peptide to bind promiscuously to other alleles (e.g., HLA-DR4, DR7, DR11) that share similar pocket preferences, earning it the status of a "universal" epitope.[1]

G cluster_MHC HLA-DR1 Binding Groove cluster_Peptide HA(307-319) Peptide Residues P1 P1 Pocket (Hydrophobic) P4 P4 Pocket (Polar/Deep) P6 P6 Pocket (Shallow) P9 P9 Pocket (Hydrophobic) caption Figure 1: Molecular interaction map of HA(307-319) anchors within the HLA-DR1 groove. Y309 Tyr-309 (Primary Anchor) Y309->P1 High Affinity Binding Q312 Gln-312 Q312->P4 H-Bond Network T314 Thr-314 T314->P6 Stabilization L317 Leu-317 L317->P9 Anchor

Immunological Mechanism

The HA(307-319) peptide acts as a potent Th (T-helper) epitope. Its primary function in immunity is to bridge the gap between Antigen Presenting Cells (APCs) and adaptive effector cells (B cells and CD8+ T cells).

The Licensing Pathway
  • Uptake: APCs (Dendritic Cells) ingest the Influenza virus or vaccine construct.

  • Processing: Endosomal proteases cleave HA, generating the 307-319 fragment.

  • Presentation: The peptide loads onto MHC Class II molecules and translocates to the cell surface.

  • Recognition: CD4+ T-cells expressing the specific TCR (e.g., HA1.7 clone) bind the MHCII-Peptide complex.[4]

  • Differentiation: This interaction, combined with co-stimulation (CD80/86), drives the T-cell into an effector Th1 or Th2 phenotype, secreting cytokines like IFN-γ (Th1) or IL-4 (Th2).[1]

Role in B-Cell Help (Linked Recognition)

In conjugate vaccines, HA(307-319) is often fused to a B-cell epitope (which may be non-immunogenic on its own).[1]

  • The B-cell binds the target antigen via its BCR.

  • It internalizes the complex and presents the linked HA(307-319) epitope on its MHC II.

  • HA-specific CD4+ T-cells bind the B-cell and provide CD40L signals, "licensing" the B-cell to produce high-affinity antibodies.[1]

Immunity APC Antigen Presenting Cell (Dendritic Cell) MHC MHC-II + HA(307-319) APC->MHC Processing ThCell CD4+ T Helper Cell (Specific to HA 307-319) Cytokines Cytokines (IL-2, IFN-g, IL-4) ThCell->Cytokines Secretion CD40 CD40L / CD40 ThCell->CD40 Contact BCell B Cell (Antibody Factory) caption Figure 2: The 'Helper' Mechanism: HA(307-319) facilitates B-cell licensing via linked recognition. MHC->ThCell TCR Recognition Cytokines->BCell Isotype Switching CD40->BCell Licensing

[1]

Experimental Protocols

For researchers utilizing HA(307-319) as a positive control or experimental antigen, the following protocols ensure reproducibility.

Peptide Handling & Storage[5]
  • Solubility: Hydrophobic. Dissolve initially in DMSO (dimethyl sulfoxide) to 10 mg/mL.

  • Dilution: Dilute further in PBS or cell culture media. Keep DMSO concentration <0.1% in final assays to avoid cytotoxicity.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

CFSE T-Cell Proliferation Assay

This assay measures the division of T-cells in response to the peptide.

Reagents:

  • PBMCs (HLA-DR typed, preferably DR1+).[1]

  • CFSE (Carboxyfluorescein succinimidyl ester).[5]

  • HA(307-319) Peptide (Grade >95% purity).

  • Positive Control: PHA (Phytohemagglutinin) or Anti-CD3/CD28.

Protocol Steps:

  • Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]

  • Labeling: Resuspend PBMCs (10^7 cells/mL) in PBS. Add CFSE (final conc. 0.5–5 µM). Incubate 10 min at 37°C. Quench with cold media containing 10% FBS.

  • Plating: Plate 2x10^5 cells/well in a 96-well U-bottom plate.

  • Stimulation:

    • Experimental Wells: Add HA(307-319) at 1 µg/mL, 5 µg/mL, and 10 µg/mL.[1]

    • Negative Control:[1] Media + DMSO vehicle only.

    • Positive Control:[1] PHA (5 µg/mL).

  • Incubation: Culture for 5 to 7 days at 37°C, 5% CO2.

  • Analysis: Stain with Anti-CD3 and Anti-CD4 antibodies. Analyze via Flow Cytometry.[6][7] Proliferating cells will show diluted CFSE intensity (shift left on histogram).

Data Interpretation (Table)
ParameterUnstimulated ControlHA(307-319) StimulatedInterpretation
CFSE Low % < 1.0%> 5.0%Indicates specific T-cell proliferation.[1]
Stimulation Index (SI) 1.0> 3.0SI = (Stimulated CPM/Count) / (Control CPM/Count).
Cytokine Profile Low/UndetectableHigh IFN-γ / IL-2Confirms functional Th1 activation.[1]

Application in Vaccine Design

HA(307-319) is frequently used in "Universal" Influenza Vaccine research.

  • Problem: Most antibodies target the HA head, which mutates rapidly (antigenic drift).

  • Solution: The HA(307-319) stem region is more conserved. Including this epitope in peptide vaccines ensures that even if B-cell epitopes vary, the T-cell help remains robust across strains (H1N1, H3N2).[1]

  • Constructs: It is often synthesized as a "PADRE" alternative (Pan-DR Epitope) or fused to nucleoprotein (NP) CTL epitopes to induce a multi-pronged immune response.

References

  • Crystal Structure of HLA-DR1/HA Complex

    • Title: Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide.[8]

    • Source: Nature (1994).[8]

    • URL:[Link] (Corresponds to PDB ID: 1DLH).

  • Peptide Sequence & Product D

    • Title: Influenza HA H3 Peptide (307-319).[4]

    • Source: BPS Bioscience.
    • URL:[Link]

  • Assay Protocol Guidelines

    • Title: Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation.[1][9]

    • Source: ResearchG
    • URL:[Link]

  • Universal Vaccine Design

    • Title: Towards an Epitope-Based Human Vaccine for Influenza.[1]

    • Source: Human Vaccines & Immunotherapeutics (via Taylor & Francis).
    • URL:[Link]

  • Structural Dynamics

    • Title: Crystal Structure of the Complex of the MHC Class II Molecule HLA-DR1(HA peptide 306-318).[10][11]

    • Source: RCSB Protein D
    • URL:[Link]

Sources

Technical Guide: Mechanism of Action of Influenza HA (307-319)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental utility of the Influenza Hemagglutinin peptide HA(307-319).

Executive Summary

Influenza HA (307-319) (Sequence: PKYVKQNTLKLAT) is a canonical immunodominant peptide derived from the hemagglutinin protein of the Influenza A virus.[1] Unlike small molecule drugs that inhibit enzymes, the "mechanism of action" of HA(307-319) is defined by its precise structural interface with Major Histocompatibility Complex Class II (MHC II) molecules—specifically HLA-DR1 and HLA-DR4 —and its subsequent recognition by CD4+ T-cell receptors (TCRs).

For researchers and drug developers, this peptide serves as a critical biological standard for:

  • Benchmarking MHC II Binding: Validating in silico prediction algorithms and competitive binding assays.

  • T-Cell Stimulation: Acting as a "universal" T-helper epitope in vaccine constructs to boost immunogenicity.

  • Structural Biology: Elucidating the mechanics of TCR cross-restriction (e.g., the HA1.7 TCR).

Structural Mechanism of Antigen Presentation

The core mechanism of HA(307-319) relies on its ability to bind the open groove of HLA-DR molecules. This interaction is not covalent but is driven by a high-affinity network of hydrogen bonds and hydrophobic interactions at specific "anchor" positions.

The Binding Interface (HLA-DR1 Context)

Crystallographic studies (e.g., Stern et al., Nature 1994) reveal that the peptide binds in an extended polyproline II-like conformation with a pronounced twist. The binding groove of HLA-DR1 accommodates the peptide through five specific pockets.[2][3]

Key Anchor Residues:

  • P1 (Tyr-309): The primary anchor. The Tyrosine side chain inserts deeply into a large, hydrophobic P1 pocket formed by residues from the MHC

    
     and 
    
    
    
    chains. This interaction is the thermodynamic driver of the complex stability.
  • P4 (Gln-312): Occupies a shallow pocket; contributes to specificity but is less critical for binding energy than P1.

  • P6 (Thr-314): Fits into a small pocket, favoring small residues (Thr, Ala, Gly).

  • P9 (Leu-317): A critical secondary anchor. The Leucine inserts into the hydrophobic P9 pocket.

Visualization of the Interaction

The following diagram illustrates the logical binding topology of HA(307-319) within the HLA-DR1 groove.

G node_peptide Peptide: HA(307-319) PKYVKQNTLKLAT node_p1 P1 Anchor: Tyr-309 (Primary Stability) node_peptide->node_p1 Residue 3 node_p4 P4 Anchor: Gln-312 (Specificity) node_peptide->node_p4 Residue 6 node_p6 P6 Anchor: Thr-314 (Conformation) node_peptide->node_p6 Residue 8 node_p9 P9 Anchor: Leu-317 (Secondary Stability) node_peptide->node_p9 Residue 11 node_mhc MHC II: HLA-DR1 (Binding Groove) node_pocket1 MHC Pocket 1 (Deep, Hydrophobic) node_p1->node_pocket1 High Affinity Insertion node_pocket9 MHC Pocket 9 (Hydrophobic) node_p9->node_pocket9 Hydrophobic Interaction node_pocket1->node_mhc node_pocket9->node_mhc

Figure 1: Topology of HA(307-319) anchor residues docking into HLA-DR1 specificity pockets.[4]

Immunological Mechanism: T-Cell Activation

Once the HA(307-319)/HLA-DR1 complex is formed on the surface of an Antigen Presenting Cell (APC), it acts as a ligand for the T-Cell Receptor (TCR). The canonical TCR studied in this context is HA1.7 .[1][5]

The Immunological Synapse[6]
  • Recognition: The TCR contacts the solvent-exposed residues of the peptide (P2, P3, P5, P7, P8) and the alpha-helices of the MHC.

  • Cross-Restriction: Uniquely, HA(307-319) can be presented by both HLA-DR1 and HLA-DR4. The HA1.7 TCR can recognize both complexes because the peptide conformation remains largely conserved, despite polymorphic differences in the MHC floor.

  • Signaling: Ligation triggers the phosphorylation of ITAMs on the CD3 complex, initiating the downstream cascade.

Signaling Cascade Diagram

Signaling pMHC HA(307-319) / HLA-DR1 Complex TCR TCR (e.g., HA1.7) pMHC->TCR Ligation LCK Lck Kinase TCR->LCK Recruitment ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation (ITAMs) LAT LAT (Adaptor) ZAP70->LAT Phosphorylation PLC PLC-gamma 1 LAT->PLC Signalosome Assembly Ca Ca2+ Influx PLC->Ca IP3 Pathway NFAT NFAT Translocation Ca->NFAT Calcineurin Activation Prolif T-Cell Proliferation (Cytokine Release) NFAT->Prolif Gene Transcription

Figure 2: Signal transduction pathway triggered by HA(307-319) recognition.

Experimental Protocols

The following protocols are standard industry workflows for validating HA(307-319) activity.

Protocol A: Competitive Peptide Binding Assay

Objective: Determine the IC50 of a test compound by competing it against biotinylated HA(307-319) for HLA-DR1 binding.

StepActionCritical Parameter
1 Purification Purify soluble HLA-DR1 from transfected insect cells (S2 or Hi5) or mammalian CHO cells.
2 Incubation Mix HLA-DR1 (10-50 nM) with Biotin-HA(307-319) (10-100 nM) and serial dilutions of Test Peptide.
3 Equilibrium Incubate at 37°C for 24-48 hours.
4 Capture Transfer to anti-HLA-DR coated ELISA plate.
5 Detection Add Streptavidin-Europium or HRP. Read fluorescence/absorbance.
Protocol B: Antigen-Specific T-Cell Proliferation

Objective: Assess functional immunogenicity.

  • Preparation: Isolate PBMCs from HLA-DR1+ donors or use a specific T-cell clone (e.g., HA1.7).

  • Pulse: Incubate Autologous APCs (Dendritic Cells) with HA(307-319) (1-10 µg/mL) for 4 hours.

  • Co-culture: Mix Pulsed APCs with T-cells at a 1:10 ratio in 96-well plates.

  • Readout:

    • Proliferation: Add [3H]-thymidine at Day 3; harvest at Day 4.

    • Cytokines: Measure IFN-

      
       or IL-2 in supernatant via ELISA at 24-48 hours.
      

Quantitative Data Summary

The following table summarizes physicochemical properties and binding affinities derived from literature benchmarks.

ParameterValueContext
Sequence PKYVKQNTLKLATResidues 307-319 of HA protein.[4][6][7][8][9][10][11][12][13]
Molecular Weight 1503.8 DaSynthetic peptide.[10]
HLA-DR1 Affinity (

)
~15 - 30 nMHigh affinity binder (Stern et al., 1994).
HLA-DR4 Affinity (

)
~100 - 200 nMModerate-High affinity.
Isoelectric Point (pI) ~10.5Highly basic due to Lysine residues.
Solubility HighSoluble in water/PBS; avoid high pH.

References

  • Stern, L. J., et al. (1994).[10] "Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide." Nature, 368, 215–221. Link

  • Hennecke, J., & Wiley, D. C. (2002).[14] "Structure of a complex of the human alpha/beta T cell receptor (TCR) HA1.7, influenza hemagglutinin peptide, and major histocompatibility complex class II molecule, HLA-DR4 (DRA0101 and DRB10401): insight into TCR cross-restriction and alloreactivity." Journal of Experimental Medicine, 195(5), 571–581. Link

  • Jardetzky, T. S., et al. (1990). "Peptide binding to HLA-DR1: a peptide with most residues substituted to alanine retains MHC binding." EMBO Journal, 9(6), 1797–1803. Link

  • Roche, P. A., & Cresswell, P. (1990). "Invariant chain association with HLA-DR molecules inhibits immunogenic peptide binding." Nature, 345, 615–618. Link

  • Rothbard, J. B., et al. (1988). "Interactions between immunogenic peptides and MHC proteins." Annual Review of Immunology, 6, 475-501. Link

Sources

basic characteristics of 528526-85-4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Influenza HA (307-319) [CAS 528526-85-4] [1][2][3]

Executive Summary

Influenza HA (307-319) (CAS 528526-85-4) is a synthetic peptide corresponding to residues 307–319 of the hemagglutinin (HA) protein from the Influenza A virus (H3N2 subtype).[1][2][3][4] It is scientifically renowned as a "universal" CD4+ T-cell epitope due to its promiscuous binding capacity to multiple human leukocyte antigen (HLA) class II DR alleles, including DR1, DR4, DR7, and DR11.[1]

For drug development professionals and immunologists, this peptide is not merely a viral fragment; it is a benchmark control for validating T-cell assay performance, investigating MHC-II antigen presentation mechanics, and designing peptide-based vaccines.[1] Its high immunogenicity and broad HLA restriction make it an indispensable tool for assessing immune competence in clinical and preclinical workflows.[1]

Chemical & Physical Profile

Understanding the physicochemical nature of HA (307-319) is critical for preventing experimental artifacts caused by aggregation or improper solubilization.[1]

PropertySpecification
CAS Number 528526-85-4
Peptide Name Influenza HA (307-319)
Sequence (1-Letter) PKYVKQNTLKLAT
Sequence (3-Letter) Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr
Molecular Formula C₆₉H₁₁₈N₁₈O₁₉
Molecular Weight 1503.8 Da
Isoelectric Point (pI) ~10.5 (Highly Basic)
Net Charge (pH 7.0) +3 (Three Lysine residues + N-terminus)
Solubility Soluble in water; highly soluble in acidic buffers (e.g., 5% Acetic Acid).[1][5]
Purity Standard ≥95% (HPLC) required for immunological assays to avoid endotoxin interference.

Scientist’s Note on Stability: The presence of Methionine is absent , reducing oxidation risk.[1] However, the N-terminal Proline can undergo diketopiperazine formation if stored in solution for extended periods.[1] Always reconstitute immediately prior to use or store aliquots at -80°C.

Mechanism of Action: The MHC-II Interface

The utility of HA (307-319) stems from its structural compatibility with the peptide-binding groove of MHC Class II molecules.[1] Unlike Class I peptides which are anchored at the ends, this Class II peptide binds via a central hydrophobic core, allowing the flanking residues to extend out of the groove.[1]

Mechanistic Pathway
  • Antigen Loading: In an experimental setting, the peptide is loaded exogenously onto HLA-DR molecules on the surface of Antigen Presenting Cells (APCs).[1]

  • Promiscuous Binding: The sequence contains specific "anchor residues" (Tyr-309, Leu-314) that fit into the P1 and P6 pockets of various HLA-DR alleles.[1] This structural flexibility allows it to bind HLA-DR1, DR4, and others.[1]

  • TCR Recognition: The Peptide-MHC complex (pMHC) is recognized by the T-Cell Receptor (TCR) on CD4+ T helper cells.[1]

  • Activation: This interaction triggers the phosphorylation of CD3 chains, recruiting ZAP-70, and initiating the downstream signaling cascade (MAPK, NF-κB, NFAT) leading to cytokine release (IFN-γ, IL-2).[1]

Visualization: Immunological Signaling Pathway[4]

HASignaling Peptide HA (307-319) (Exogenous) MHC MHC Class II (HLA-DR) Peptide->MHC Binding (P1/P6 Anchors) APC Antigen Presenting Cell (Surface) MHC->APC Surface Presentation TCR T-Cell Receptor (CD4+ T Cell) APC->TCR pMHC Recognition ZAP70 ZAP-70 Recruitment TCR->ZAP70 Phosphorylation Cytokines Cytokine Release (IFN-γ, IL-2) ZAP70->Cytokines Activation Cascade

Figure 1: Mechanism of HA (307-319) induced T-cell activation via MHC Class II presentation.[1][6]

Experimental Best Practices & Protocols

Protocol A: Reconstitution & Storage
  • Solvent: Sterile Water or PBS.[1] Due to the high lysine content (3 residues), the peptide is cationic and dissolves well in aqueous solutions.[1]

  • Concentration: Prepare a 2 mM stock solution .

    • Calculation: 1 mg peptide (MW 1503.[1]8) / 1.5038 mg/mL = 0.665 mL (665 µL) of solvent.[1]

  • Aliquoting: Do not store at 4°C. Flash freeze in liquid nitrogen and store at -80°C.

  • Usage: Thaw only once. Discard unused thawed portion.

Protocol B: T-Cell Proliferation Assay (Positive Control)

Use this protocol to validate the functional capacity of PBMCs (Peripheral Blood Mononuclear Cells) from HLA-DR+ donors.[1]

Materials:

  • Freshly isolated human PBMCs.[1]

  • RPMI 1640 medium + 10% Human AB Serum.[1]

  • HA (307-319) Peptide Stock (2 mM).[1]

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.[1]

Step-by-Step Workflow:

  • Labeling: Resuspend

    
     PBMCs/mL in PBS. Add CFSE (final 1 µM). Incubate 10 min at 37°C. Quench with cold media.
    
  • Plating: Plate

    
     cells/well in a 96-well U-bottom plate.
    
  • Stimulation:

    • Negative Control:[5] Media only (DMSO vehicle).[1]

    • Experimental: Test Drug.[1]

    • Positive Control:[5] Add HA (307-319) at a final concentration of 10 µg/mL (approx 6.6 µM) .

  • Incubation: Incubate for 5–7 days at 37°C, 5% CO₂.

  • Readout: Analyze by Flow Cytometry. Look for CFSE dilution (proliferation) in CD4+ gated population.[1]

Visualization: Assay Workflow

AssayWorkflow Start Lyophilized HA (307-319) Recon Reconstitute to 2mM (Sterile Water) Start->Recon CoCulture Co-Culture: PBMCs + Peptide (10 µg/mL) 5-7 Days @ 37°C Recon->CoCulture Add Peptide PBMC Isolate PBMCs (Ficoll Gradient) Label Label with CFSE PBMC->Label Label->CoCulture FACS Flow Cytometry (Gate CD3+/CD4+) CoCulture->FACS Analysis Measure Proliferation Index (CFSE Dilution) FACS->Analysis

Figure 2: Standardized workflow for using HA (307-319) as a positive control in T-cell proliferation assays.

Clinical & Research Relevance

Vaccine Development

HA (307-319) is used as a universal T-helper epitope in conjugate vaccines.[1] By linking this peptide to a weak antigen (e.g., a B-cell epitope or a carbohydrate), researchers can recruit T-cell help to boost antibody production against the weak target.[1]

HLA-Binding Studies

Because it binds multiple HLA-DR alleles, it is the standard competitor peptide in fluorescence polarization assays used to determine the binding affinity of novel drug candidates to MHC II.

Diagnostic Reagent

In ELISpot assays, it serves as a control to verify that patient PBMCs are viable and capable of processing antigen, ensuring that a "negative" result in a drug trial is due to lack of immunogenicity, not cell death.[1]

References

  • Original Characterization: O'Sullivan, D., et al. (1990).[1] "On the interaction of promiscuous antigenic peptides with the MHC class II molecule HLA-DR1." Journal of Immunology, 145(6), 1799-1808.[1] Link

  • Structural Basis: Stern, L. J., et al. (1994).[1][7] "Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide." Nature, 368, 215–221.[1] Link[1]

  • Experimental Application: Alexander, J., et al. (2000).[1] "Development of helper T cell epitopes for peptide-based vaccines." Immunologic Research, 18, 79-92.[1] Link[1]

  • Database Record: Immune Epitope Database (IEDB). "Epitope ID 48237: PKYVKQNTLKLAT."[1][3][8] Link

Sources

Methodological & Application

Universal T Helper Epitope Stimulation: Influenza HA (307-319) Protocol

[1]

Abstract & Core Rationale

The Influenza Hemagglutinin (HA) peptide, residues 307–319 (PKYVKQNTLKLAT ), is a widely utilized "universal" T helper epitope.[1] Unlike cryptic or allele-specific peptides, HA(307-319) exhibits promiscuous binding to a broad spectrum of HLA-DR alleles (including DR1, DR4, DR5, DR7, and DR9). This unique biochemical property makes it an indispensable positive control for validating CD4+ T cell functionality in human PBMC assays.

This Application Note provides a rigorous, field-proven protocol for stimulating antigen-specific T cells using HA(307-319). We move beyond simple recipe listing to explain the mechanistic causality of each step, ensuring a self-validating experimental system suitable for high-stakes immunogenicity profiling.

Mechanistic Foundation

Understanding the molecular interaction is critical for troubleshooting. HA(307-319) does not merely "activate" cells; it stabilizes the MHC Class II-TCR synapse.

  • Peptide Sequence: Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr[2][3]

  • MHC Restriction: HLA-DRB1 (Promiscuous).

  • Target Cell: CD4+ T Helper Cells (Th1/Th0 phenotype typically yielding IFN-

    
     and IL-2).
    
Signaling Pathway Visualization

The following diagram illustrates the critical "Three-Signal Hypothesis" required for robust activation using this peptide.

TCellActivationAPCAntigen Presenting Cell(Dendritic Cell/B Cell)MHCMHC Class II(HLA-DR)APC->MHCPeptideHA(307-319)(PKYVKQNTLKLAT)MHC->PeptideLoadingTCRT Cell Receptor(TCR)Peptide->TCRSignal 1:Antigen RecognitionTCellCD4+ T Helper CellCytokinesOutput:IFN-γ, IL-2, TNF-αTCell->CytokinesActivationCascadeTCR->TCellCoStim_APCCD80/86CoStim_TCD28CoStim_APC->CoStim_TSignal 2:Co-stimulation

Caption: The immunological synapse formed by HA(307-319) bridging MHC II and TCR, requiring co-stimulation for optimal cytokine release.

Reagent Preparation & Handling

Critical Quality Attribute (CQA): Peptide aggregation is the primary cause of assay failure. Although HA(307-319) contains three basic Lysine residues (enhancing water solubility), the hydrophobic core (Tyr-Val, Leu-Ala) can drive aggregation in neutral buffers over time.

Peptide Stock Solution (2 mg/mL)[5]
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade.

    • Why DMSO? While the peptide is water-soluble, DMSO prevents secondary structure formation and ensures sterility.

  • Reconstitution: Dissolve 1 mg of lyophilized peptide in 500 µL of DMSO.

  • Storage: Aliquot into 20 µL single-use vials. Store at -80°C.

    • Caution: Avoid freeze-thaw cycles.[4]

Assay Medium (Complete RPMI)
  • RPMI 1640[5]

  • 10% Heat-Inactivated Fetal Bovine Serum (FBS) or Human AB Serum.

    • Expert Tip: Human AB serum often yields lower background noise than FBS in human PBMC assays.

  • 1% Penicillin/Streptomycin

  • 2 mM L-Glutamine

Experimental Workflow (Protocol)

This protocol is optimized for PBMC stimulation detected via ELISpot (IFN-


)Flow Cytometry (ICS)
Phase 1: Cell Preparation (Day 0)
  • Thaw PBMCs: Rapidly thaw frozen PBMCs at 37°C. Wash 2x with warm Complete RPMI.

  • Resting Step (Crucial): Resuspend cells at

    
     cells/mL in Complete RPMI. Incubate for 18–24 hours  at 37°C, 5% CO
    
    
    before adding the peptide.
    • Causality: Thawing induces stress and high background cytokine secretion. Resting allows "apoptotic shedding" and restores baseline signaling thresholds, significantly improving the Signal-to-Noise ratio.

Phase 2: Stimulation (Day 1)

Setup Table: Reaction Conditions

ParameterELISpot (96-well)Flow Cytometry (96-well U-bottom)
Cell Density 200,000 cells/well500,000 - 1,000,000 cells/well
Volume 100 µL200 µL
Peptide Conc. 10 µg/mL (Final)10 µg/mL (Final)
Co-stimulation Optional (Anti-CD28, 1 µg/mL)Recommended (Anti-CD28/CD49d)
Incubation Time 18–24 Hours6 Hours (Cytokines) / 24-48h (Activation markers)

Step-by-Step Stimulation:

  • Prepare 2x Peptide Mix: Dilute the DMSO stock to 20 µg/mL in Complete RPMI (Final DMSO concentration will be <0.5%, which is non-toxic).

  • Plate Cells: Add 100 µL of cell suspension to wells.

  • Add Peptide: Add 100 µL of the 2x Peptide Mix to "Test" wells.

  • Controls:

    • Negative:[4][6][7] 100 µL Media + DMSO (matched % to peptide well).

    • Positive: Anti-CD3/CD28 beads or SEB (Staphylococcal Enterotoxin B).

  • Incubation:

    • For ELISpot: Incubate undisturbed for 20–24 hours.

    • For ICS (Flow Cytometry): Incubate for 1 hour, then add Protein Transport Inhibitor (Brefeldin A or Monensin). Incubate for an additional 5 hours (Total 6 hours).

Phase 3: Readout Processing
Workflow Diagram

ProtocolWorkflowcluster_ReadoutAssay Specific ProcessingStartThaw PBMCsRestResting Phase(18-24h @ 37°C)Start->RestStimPeptide Stimulation(HA 307-319 @ 10 µg/mL)Rest->StimICSFlow Cytometry (ICS)+ Brefeldin A (Last 5h)Stim->ICS6h TotalELISpotELISpot24h IncubationStim->ELISpot24h Total

Caption: Chronological workflow from PBMC thawing to assay-specific endpoints.

Data Analysis & Expected Results

Quantitative Expectations

In a healthy donor cohort (HLA-DR diverse), HA(307-319) should elicit a response in 40–60% of donors due to its promiscuous binding, though magnitude varies by HLA haplotype.

AssayMetricExpected Positive SignalNegative Control Threshold
ELISpot SFU /

cells
> 50 SFU (Strong responders >200)< 10 SFU
Flow Cytometry % CD4+ IFN-

+
0.05% – 0.5%< 0.01%
Gating Strategy (Flow Cytometry)
  • Time (Stability)

  • FSC-A vs FSC-H (Singlets)

  • FSC vs SSC (Lymphocytes)

  • Live/Dead Fixable Dye (Viability - Critical)

  • CD3+ (T Cells)

  • CD4+ (Helper T Cells)

  • CD4+ vs IFN-

    
     / IL-2  (Antigen Specific)
    

Expert Insights & Troubleshooting

1. The "High Background" Trap:

  • Symptom:[4][7][8][9][10][11] High spot counts or cytokine noise in DMSO-only wells.

  • Cause: Inadequate resting of PBMCs or high serum background.

  • Solution: Extend resting time to 24h. Switch to serum-free media (e.g., AIM-V or CTS OpTmizer) if human serum variability is suspected.

2. The "No Response" False Negative:

  • Symptom:[4][7][8][9][10][11] Positive control (SEB) works, but HA(307-319) does not.

  • Cause: Donor HLA restriction mismatch (rare but possible) or peptide degradation.

  • Verification: Ensure the donor expresses HLA-DR1, DR4, DR5, or DR7. If the donor is homozygous for HLA-DQ restricted alleles or rare DR alleles, this peptide may not bind.

3. Co-stimulation Necessity:

  • While HA(307-319) is potent, frozen PBMCs often downregulate costimulatory receptors. Adding anti-CD28/CD49d (1 µg/mL) typically boosts the specific signal by 2-3 fold without significantly increasing background.

References

  • Identification of the Epitope: Lamb, J. R., et al. (1982). "Mapping of a T cell epitope on the influenza hemagglutinin."[12][13] Nature, 300, 66-69.

  • MHC Promiscuity: O'Sullivan, D., et al. (1990). "Characterization of the specificity of peptide binding to four DR haplotypes." Journal of Immunology, 145(6), 1799-1808.

  • Standardization in Assays: Currier, J. R., et al. (2002). "A panel of MHC class I restricted viral peptides for use as a quality control for vaccine trial ELISPOT assays." Journal of Immunological Methods, 260(1-2), 157-172.

  • Peptide Solubility & Handling: Sigma-Aldrich Technical Guide. "Solubility Guidelines for Peptides."

Application Note: Quantifying Antigen-Specific CD4+ T-Cell Responses Using In Vitro Stimulation of PBMCs with Influenza HA (307-319)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context

The adaptive immune system's ability to recognize and mount a specific response against pathogens is a cornerstone of immunological memory and vaccine efficacy. Central to this process are T-lymphocytes, particularly CD4+ helper T-cells, which orchestrate the immune response upon recognizing specific peptide antigens presented by antigen-presenting cells (APCs). In vitro stimulation of Peripheral Blood Mononuclear Cells (PBMCs) provides a powerful and accessible model to study these antigen-specific responses in a controlled environment.[1]

This guide focuses on the use of the Influenza Hemagglutinin (HA) peptide spanning amino acids 307-319 (Sequence: PKYVKQNTLKLAT) as a model antigen.[2] This specific peptide is a well-characterized, immunodominant epitope from the Influenza A virus.[2] It is presented by Major Histocompatibility Complex (MHC) Class II molecules, primarily HLA-DR1, and elicits a robust recall response in CD4+ T-cells from most individuals previously exposed to influenza.[3][4] This makes it an ideal positive control for validating T-cell assays, screening donor immunocompetence, and investigating the cellular mechanisms of immune memory.

This document provides a comprehensive framework, including detailed, field-tested protocols for the isolation of PBMCs, their stimulation with the HA (307-319) peptide, and the subsequent quantification of the T-cell response using three primary analytical platforms: the ELISpot assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T-cell proliferation analysis.

The Immunological Mechanism of Action

Successful T-cell activation is a multi-signal process. Simply engaging the T-cell receptor (TCR) is insufficient and can lead to anergy (a state of non-responsiveness).

  • Signal 1 (Antigen-Specific): Within the heterogeneous PBMC population, professional APCs (such as dendritic cells, B-cells, and monocytes) take up the exogenous HA peptide. This peptide is then loaded onto MHC Class II molecules and presented on the APC surface. CD4+ T-cells with a TCR that specifically recognizes the HA(307-319)-MHC II complex will bind, forming an immunological synapse.[5][6]

  • Signal 2 (Co-stimulation): For full activation, a second, non-antigen-specific signal is required. This is delivered through the interaction of co-stimulatory molecules on the T-cell (e.g., CD28) with their ligands on the APC (e.g., CD80/CD86).[5] This interaction confirms that the antigen is presented in the context of an immune-activating environment, preventing inappropriate T-cell activation.[5]

  • Signal 3 (Cytokine Milieu): Following successful engagement of Signals 1 and 2, the T-cell begins to produce and secrete cytokines, such as Interleukin-2 (IL-2) for proliferation and Interferon-gamma (IFN-γ) for effector functions.[5] The surrounding cytokine environment further directs the differentiation of the T-cell into specific functional subtypes (e.g., Th1, Th2).

This cascade of events—recognition, co-stimulation, and cytokine signaling—is the biological basis for the assays described herein.

experimental_workflow cluster_prep Module 1: Preparation cluster_stim Module 2: Stimulation cluster_analysis Module 3: Downstream Analysis Blood Whole Blood Isolate PBMC Isolation (Ficoll Gradient) Blood->Isolate Cryo Cryopreservation (Optional) Isolate->Cryo Stimulate Stimulate PBMCs (HA Peptide, Controls) Isolate->Stimulate Thaw Thaw & Rest Cryo->Thaw Thaw->Stimulate ELISpot ELISpot Assay (IFN-γ Secretion) Stimulate->ELISpot ICS Intracellular Staining (Flow Cytometry) Stimulate->ICS Prolif Proliferation Assay (CFSE Dye Dilution) Stimulate->Prolif

Caption: High-Level Experimental Workflow.

Detailed Protocols & Methodologies

Module 1: PBMC Preparation - The Foundation of a Successful Assay

The quality of the starting PBMC population is paramount. Contamination with red blood cells or granulocytes, or poor viability due to improper handling, will compromise results.

Protocol 1.1: PBMC Isolation by Density Gradient Centrifugation

  • Blood Collection & Dilution: Collect whole blood into heparin or EDTA-containing tubes. Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature. This reduces cell clumping and viscosity.

  • Gradient Preparation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube at a 2:1 ratio (blood:gradient). Avoid mixing the layers.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake OFF. [7]A slow deceleration prevents disruption of the cell layers.

  • Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque band at the plasma-gradient interface—the PBMC layer—to a new sterile conical tube.

  • Washing: Wash the harvested PBMCs by filling the tube with PBS. Centrifuge at 300 x g for 10 minutes. Discard the supernatant. Repeat this wash step at least twice to remove platelets and gradient medium.

  • Cell Counting & Viability: Resuspend the final cell pellet in complete culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum). Perform a cell count using a hemocytometer or automated counter with a viability dye (e.g., Trypan Blue). Viability should be >95%.

Protocol 1.2: Cryopreservation and Thawing of PBMCs

For batching experiments and long-term storage, cryopreservation is essential. However, it is a critical step that can impact cell function if not performed correctly. [8]

  • Freezing:

    • Resuspend PBMCs at 5-10 x 10⁶ cells/mL in cold, sterile freezing medium (e.g., 90% FBS, 10% DMSO). [9] 2. Aliquot 1 mL of the cell suspension into cryovials.

    • Place vials in a controlled-rate freezing container (e.g., Mr. Frosty®) and store at -80°C for 24 hours. This achieves the recommended cooling rate of approximately -1°C per minute. [8] 4. Transfer vials to liquid nitrogen for long-term storage.

  • Thawing:

    • Thaw vials rapidly in a 37°C water bath until only a small ice crystal remains. [8][10]This minimizes osmotic stress.

    • Immediately transfer the cells to a tube containing at least 10 mL of warm complete medium.

    • Centrifuge at 300 x g for 7-10 minutes.

    • Discard the supernatant and resuspend the cells in fresh, warm medium.

    • Crucial Step - Resting: Allow the thawed cells to rest for at least 2-6 hours (or overnight) at 37°C, 5% CO₂ before stimulation. [11][12]This allows for the recovery of cell membrane integrity and metabolic function. The addition of DNase I to the medium during the initial wash can help prevent clumping from DNA released by dead cells. [11]

Module 2: In Vitro Stimulation - Eliciting the Antigen-Specific Response

This core module describes the setup of the cell culture to induce the T-cell response. A self-validating experimental design with appropriate controls is non-negotiable for trustworthy data.

Reagent Preparation:

  • HA (307-319) Peptide: Reconstitute lyophilized peptide in sterile DMSO to create a high-concentration stock (e.g., 1-10 mM) and store in aliquots at -80°C. [2]Further dilute in culture medium to a working concentration immediately before use.

  • Complete Medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin. [13] Experimental Controls:

Control TypeReagent(s)Purpose
Unstimulated (Negative) Cells + Medium OnlyMeasures the baseline, spontaneous cytokine secretion or proliferation.
Antigen (Positive) Cells + HA (307-319) PeptideMeasures the specific response to the influenza epitope.
Mitogen (Positive) Cells + Phytohemagglutinin (PHA)Non-specifically activates T-cells, confirming cell viability and functional responsiveness. A critical QC check.
Irrelevant Peptide (Negative) Cells + Non-Flu Peptide (e.g., from CMV, EBV)Controls for non-specific effects of adding a peptide to the culture.

Stimulation Protocol:

  • Adjust rested PBMCs to the required concentration in complete medium (see tables below for assay-specific densities).

  • Plate the cells in the appropriate culture plates (e.g., 96-well round-bottom plates for ICS/proliferation, or pre-coated ELISpot plates).

  • Add the prepared peptide and control solutions to the designated wells.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator. The duration depends on the downstream assay.

Module 3: Downstream Analysis Platforms

The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. [14][15]

Parameter Recommended Value Rationale
Cell Density 2-3 x 10⁵ cells/well Balances sensitivity with the risk of confluent spots.
HA Peptide Conc. 1-10 µg/mL Titration is recommended, but this range is a standard starting point.

| Incubation Time | 18-24 hours | Optimal for capturing IFN-γ secretion without significant cell death. [14][16]|

Protocol 1.3: IFN-γ ELISpot

  • Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with an anti-IFN-γ capture antibody overnight at 4°C. [15]2. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., medium with 10% FBS) for at least 2 hours.

  • Stimulation: Add PBMCs and stimuli (as described in Module 2) directly to the coated and blocked plate. Incubate for 18-24 hours. [16]4. Detection: Lyse and wash away the cells. Add a biotinylated anti-IFN-γ detection antibody and incubate. [14]5. Development: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate.

  • Spot Formation: Wash thoroughly and add a chromogenic substrate (e.g., BCIP/NBT). [14]Stop the reaction by washing with water once distinct spots appear.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The result is expressed as Spot-Forming Units (SFUs) per million PBMCs.

ICS allows for the multiparametric characterization of responding cells, identifying their phenotype (e.g., CD4+ vs. CD8+) and functional profile (e.g., co-expression of multiple cytokines). [17][18]

Parameter Recommended Value Rationale
Cell Density 1-2 x 10⁶ cells/mL Higher density needed to ensure sufficient events for flow cytometry analysis.
HA Peptide Conc. 1-10 µg/mL Standard effective range.
Incubation Time 6-16 hours total Allows for initial T-cell activation before cytokine secretion is blocked. [17]

| Secretion Inhibitor | Brefeldin A / Monensin | Added for the final 4-6 hours of culture to trap cytokines intracellularly. [12][19]|

Protocol 1.4: Intracellular Cytokine Staining

  • Stimulation: Perform stimulation as described in Module 2 in a 96-well round-bottom plate. For the final 4-6 hours, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin). 2. Surface Staining: Harvest the cells and wash. Stain with antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye (to exclude dead cells from analysis) for 20-30 minutes on ice. 3. Fixation & Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm™) to allow antibodies access to intracellular targets.

  • Intracellular Staining: Stain the fixed and permeabilized cells with an anti-IFN-γ antibody (and other cytokines like IL-2, TNF-α if desired) for 30 minutes.

  • Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on live, single lymphocytes, then on CD3+ T-cells, and finally on CD4+ cells. The percentage of IFN-γ positive cells within the CD4+ population is the primary readout.

This assay measures the ability of antigen-specific T-cells to divide and expand upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted by half with each cell division, allowing for generational analysis by flow cytometry. [20]

Parameter Recommended Value Rationale
Cell Density 1 x 10⁶ cells/mL Provides sufficient cell numbers for multi-day culture and analysis. [13]
HA Peptide Conc. 1-5 µM (approx. 1.5-7.5 µg/mL) Lower concentrations can be effective for longer proliferation assays. [21]
Incubation Time 5-7 days Allows for multiple rounds of cell division to occur for clear generational peaks.

| CFSE Staining Conc. | 1-5 µM | Must be optimized to achieve bright staining without inducing cytotoxicity. [10][20][22]|

Protocol 1.5: CFSE Proliferation Assay

  • CFSE Labeling: Resuspend rested PBMCs in PBS at ~10 x 10⁶ cells/mL. Add CFSE dye to the final desired concentration and incubate for 10-20 minutes at 37°C, protected from light. [7][10]2. Quenching: Stop the labeling reaction by adding 5 volumes of cold complete medium (the serum proteins will bind excess dye). Incubate for 5 minutes on ice.

  • Washing: Wash the cells thoroughly (at least twice) with complete medium to remove all unbound CFSE.

  • Stimulation: Plate the CFSE-labeled cells and add stimuli as described in Module 2.

  • Incubation: Culture the cells for 5-7 days.

  • Analysis: Harvest cells and stain with surface markers (CD3, CD4) and a viability dye. Analyze by flow cytometry. Proliferating cells are identified as the population that has diluted the CFSE dye compared to the unstimulated control cells from the same day.

Data Interpretation & Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background in ELISpot - Poor cell viability- Contamination- Non-specific binding of reagents- Over-development- Use high-viability PBMCs (>95%).- Maintain sterile technique; check reagents for contamination.<[23]br>- Ensure adequate blocking and washing steps.<[23][24]br>- Reduce substrate incubation time. [24]
No Response to HA Peptide - Donor is immunologically naive or non-responsive (wrong HLA type).- Peptide degraded or used at wrong concentration.- Poor cell viability/function.- Screen donors for responsiveness or use as a known negative control.- Use fresh peptide aliquots; perform a dose-titration.- Check PHA positive control; if negative, the cells are the issue. Review PBMC handling protocols. [8][11]
Weak Staining in ICS - Ineffective secretion inhibitor.- Insufficient stimulation time.- Antibody clone has low affinity.- Use a fresh, potent secretion inhibitor cocktail.- Optimize stimulation duration (e.g., extend to 8-12 hours).- Use a validated, bright fluorochrome-conjugated antibody for ICS.
High Cell Death in Proliferation Assay - CFSE toxicity.- Nutrient depletion in culture.- Titrate CFSE concentration to the lowest level that gives a bright signal.<[20]br>- Replenish with fresh medium (containing IL-2 if desired) around day 3-4.

Conclusion

The in vitro stimulation of PBMCs with the Influenza HA (307-319) peptide is a robust and highly informative method for studying antigen-specific CD4+ T-cell memory. By selecting the appropriate downstream analysis platform—ELISpot for frequency, ICS for phenotype, or CFSE for proliferation—researchers can gain detailed insights into the cellular immune response. The keys to success lie in meticulous PBMC handling, the inclusion of a comprehensive set of controls to ensure data validity, and a thorough understanding of the principles behind each protocol.

References

  • Novak, E. J., et al. (2001). MHC class II tetramers identify peptide-specific human CD4(+) T cells proliferating in response to influenza A antigen. Journal of Clinical Investigation. Available at: [Link]

  • Hillaire, M. L. B., et al. (2019). Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. MDPI. Available at: [Link]

  • De Magistris, M. T., et al. (1992). Antigen analog-major histocompatibility complexes act as antagonists of the T cell receptor. Cell. Available at: [Link]

  • BPS Bioscience. (n.d.). Influenza HA H3 Peptide (307-319). BPS Bioscience. Available at: [Link]

  • Varghese, S., et al. (2018). Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay. Methods in Molecular Biology. Available at: [Link]

  • Rothbard, J. B., et al. (1990). Recognition of the HLA class II-peptide complex by T-cell receptor. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences. Available at: [Link]

  • van de Sandt, C. E., et al. (2019). A PBMC-Based System to Assess Human T Cell Responses to Influenza Vaccine Candidates In Vitro. Vaccines. Available at: [Link]

  • Wang, M., et al. (2008). HLA Class I Binding 9mer Peptides from Influenza A Virus Induce CD4+ T Cell Responses. PLOS ONE. Available at: [Link]

  • ProImmune. (n.d.). ProMap® naïve CFSE T cell proliferation assays. ProImmune. Available at: [Link]

  • Cella, M., et al. (2003). Activation of influenza virus–specific CD4+ and CD8+ T cells: a new role for plasmacytoid dendritic cells in adaptive immunity. Blood. Available at: [Link]

  • U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. U-CyTech. Available at: [Link]

  • Lonza. (n.d.). PBMC Based T Cell Proliferation Assay. Lonza. Available at: [Link]

  • Varghese, S., et al. (2014). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Journal of Visualized Experiments. Available at: [Link]

  • De Rosa, S. C., et al. (1999). Intracellular Cytokine Staining Protocol. Fred Hutchinson Cancer Research Center. Available at: [Link]

  • British Society for Immunology. (2022). T-cell activation. British Society for Immunology. Available at: [Link]

  • Cellular Technology Limited. (2024). Human IFN-γ Single-Color Enzymatic ImmunoSpot® Rapid - PROTOCOL. CTL. Available at: [Link]

  • CAN-ASC. (2019). CAN-ASC CONSENSUS PROTOCOL: Isolation, Cryopreservation and Thawing of Peripheral Blood Mononuclear Cells. protocols.io. Available at: [Link]

  • De Rosa, S. C., et al. (2012). Multiparameter Intracellular Cytokine Staining. Methods in Molecular Biology. Available at: [Link]

  • Agilent Technologies. (2020). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Agilent Technologies. Available at: [Link]

  • Kared, H., et al. (2024). Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells. Frontiers in Immunology. Available at: [Link]

  • Viroclinics Biosciences. (n.d.). Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry. Viroclinics. Available at: [Link]

  • Wraith, D. C., et al. (2018). The Mechanism of Action of Antigen Processing Independent T Cell Epitopes Designed for Immunotherapy of Autoimmune Diseases. Frontiers in Immunology. Available at: [Link]

  • Biocompare. (2024). Intracellular Cytokine Staining with Flow Cytometry. Biocompare. Available at: [Link]

  • Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology. Available at: [Link]

  • Creative Biolabs. (n.d.). ELISpot Troubleshooting. Creative Biolabs. Available at: [Link]

  • Medical Globe. (2017). Mechanism of T-CELL ACTIVATION. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Standardised protocol for the collection, cryopreservation, thawing and culturing of human PBMCs for T cell studies. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). How do I avoid background staining in ELISPOT? ResearchGate. Available at: [Link]

  • van der Sluis, R. M., et al. (2024). Assessing human B cell responses to influenza virus vaccines and adjuvants in a PBMC-derived in vitro culture system. University of Groningen research portal. Available at: [Link]

  • Liu, Q., et al. (2022). An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation. Frontiers in Immunology. Available at: [Link]

Sources

Application Notes and Protocols for Measuring T Cell Response to Influenza HA (307-319) Peptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with CAS number 528526-85-4, commonly known as Influenza HA (307-319), is a well-characterized immunodominant epitope derived from the hemagglutinin (HA) protein of the influenza A virus (subtype H3N2). Its amino acid sequence is PKYVKQNTLKLAT.[1] This peptide is extensively utilized in immunological research to elicit and study antigen-specific T cell responses, particularly from CD4+ T helper cells.[2] Understanding the dynamics of T cell activation, proliferation, cytokine production, and effector function in response to this peptide is crucial for vaccine development, diagnostics, and fundamental immunology research.

This comprehensive guide provides a suite of detailed protocols and application notes for the robust measurement of T cell responses to the Influenza HA (307-319) peptide. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Principles of T Cell Activation by Influenza HA (307-319)

T cell activation by the Influenza HA (307-319) peptide is a highly specific process governed by the principles of antigen presentation and T cell receptor (TCR) recognition. As an exogenous peptide, it is taken up by antigen-presenting cells (APCs), such as dendritic cells, macrophages, or B cells. Inside the APC, the peptide is loaded onto Major Histocompatibility Complex (MHC) class II molecules, specifically HLA-DR alleles in humans.[3][4] The peptide-MHC class II complex is then transported to the surface of the APC.

CD4+ T helper cells with a TCR that specifically recognizes the Influenza HA (307-319)-MHC class II complex will bind to the APC. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation. Activated T cells undergo clonal expansion (proliferation), differentiate into effector and memory cells, and secrete cytokines that orchestrate the broader immune response.

Core Assays for Measuring T Cell Response

A multi-parametric approach is recommended to gain a comprehensive understanding of the T cell response to Influenza HA (307-319). The following assays provide quantitative and qualitative data on different facets of T cell activation and function.

T Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins.[5] When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.[6] This allows for the tracking of cell proliferation over several generations using flow cytometry.

Application: This assay quantifies the proliferative capacity of T cells in response to the Influenza HA (307-319) peptide, providing a measure of the magnitude of the antigen-specific T cell response.

Experimental Workflow:

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_staining CFSE Staining cluster_culture Cell Culture & Stimulation cluster_analysis Flow Cytometry Analysis PBMC_Isolation Isolate PBMCs from whole blood using density gradient centrifugation Cell_Counting Count viable cells and adjust concentration PBMC_Isolation->Cell_Counting CFSE_Labeling Label PBMCs with CFSE dye Cell_Counting->CFSE_Labeling Quenching Quench staining reaction with complete media CFSE_Labeling->Quenching Washing Wash cells to remove unbound CFSE Quenching->Washing Plating Plate CFSE-labeled PBMCs in a 96-well plate Washing->Plating Stimulation Add Influenza HA (307-319) peptide (and controls) to appropriate wells Plating->Stimulation Incubation Incubate for 4-6 days at 37°C, 5% CO2 Stimulation->Incubation Surface_Staining Stain cells with fluorescently labeled antibodies (e.g., CD3, CD4, CD8) Incubation->Surface_Staining Acquisition Acquire samples on a flow cytometer Surface_Staining->Acquisition Data_Analysis Analyze CFSE dilution in the CD4+ T cell gate Acquisition->Data_Analysis

Caption: Workflow for T Cell Proliferation Assay using CFSE.

Detailed Protocol:

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin (R10 medium)

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Influenza HA (307-319) peptide

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 beads)

  • Fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh peripheral blood using Ficoll-Paque density gradient centrifugation.[3]

  • Cell Counting and Resuspension: Wash the isolated PBMCs twice with PBS. Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%). Resuspend the cells at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Labeling: Prepare a stock solution of CFSE in DMSO. Dilute the CFSE stock solution in PBS to the desired working concentration (typically 1-5 µM).[3] Add the CFSE working solution to the cell suspension and mix immediately. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: To stop the labeling reaction, add 5 volumes of ice-cold R10 medium and incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cells three times with R10 medium to remove any unbound CFSE.

  • Cell Plating and Stimulation: Resuspend the CFSE-labeled PBMCs in R10 medium at a concentration of 2 x 10^6 cells/mL. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

  • Add Stimuli: Add 100 µL of R10 medium containing the Influenza HA (307-319) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include the following controls:

    • Unstimulated Control: Cells with medium only.

    • Positive Control: Cells stimulated with PHA (e.g., 5 µg/mL) or anti-CD3/anti-CD28 beads.

  • Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.[3]

  • Surface Staining: After incubation, harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice, protected from light.

  • Flow Cytometry: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

Data Analysis and Interpretation:

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Gate on single, live cells.

  • Gate on CD3+ T cells, and then further on CD4+ T cells.

  • Analyze the CFSE fluorescence histogram for the CD4+ T cell population.

  • The unstimulated control should show a single bright peak, representing the parent generation.

  • In the peptide-stimulated samples, a series of peaks with progressively lower fluorescence intensity will appear, each representing a successive cell division.

  • Quantify the percentage of divided cells and the proliferation index (the average number of divisions of the responding cells).

ParameterDescriptionTypical Value (Positive Response)
% Divided Cells Percentage of cells that have undergone at least one division.> 5-10% above background
Proliferation Index Average number of divisions for all cells in the culture.> 1.5
Division Index Average number of divisions for the cells that have divided.> 2.0
Cytokine Release Assays

Principle: Activated T cells secrete a variety of cytokines that mediate their effector functions. Measuring the levels of specific cytokines provides insights into the type and magnitude of the T cell response. Key cytokines for CD4+ T cell responses to viral antigens include Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[7][8]

Application: ELISA is a plate-based assay used to quantify the concentration of a specific cytokine (e.g., IFN-γ, IL-2) in the cell culture supernatant.

Detailed Protocol:

  • Cell Culture and Stimulation: Culture PBMCs with Influenza HA (307-319) peptide as described in the CFSE proliferation assay (steps 1-8), but without CFSE labeling.

  • Supernatant Collection: After 24-72 hours of incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., IFN-γ or IL-2) according to the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in each sample by interpolating from a standard curve generated with recombinant cytokine.

Application: ELISpot is a highly sensitive assay that detects and quantifies the number of individual cells secreting a specific cytokine.[9] It is particularly useful for detecting rare antigen-specific T cells.

Experimental Workflow:

ELISpot_Workflow cluster_prep Plate Preparation cluster_culture Cell Culture & Stimulation cluster_detection Spot Development cluster_analysis Analysis Coating Coat ELISpot plate with cytokine capture antibody Blocking Block the plate to prevent non-specific binding Coating->Blocking Cell_Plating Add PBMCs and Influenza HA (307-319) peptide (and controls) to wells Blocking->Cell_Plating Incubation Incubate for 18-48 hours at 37°C, 5% CO2 Cell_Plating->Incubation Cell_Removal Wash away cells Incubation->Cell_Removal Detection_Ab Add biotinylated detection antibody Cell_Removal->Detection_Ab Enzyme_Conjugate Add streptavidin-enzyme conjugate Detection_Ab->Enzyme_Conjugate Substrate Add substrate to develop spots Enzyme_Conjugate->Substrate Stop_Reaction Stop the reaction by washing Substrate->Stop_Reaction Drying Dry the plate Stop_Reaction->Drying Spot_Counting Count spots using an automated ELISpot reader Drying->Spot_Counting Data_Analysis Calculate Spot Forming Units (SFU) per million cells Spot_Counting->Data_Analysis

Caption: Workflow for the ELISpot Assay.

Detailed Protocol:

  • Plate Preparation: Coat a 96-well PVDF-membrane ELISpot plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C. The following day, wash the plate and block it with a blocking buffer.

  • Cell Plating and Stimulation: Add PBMCs (2-4 x 10^5 cells/well) and the Influenza HA (307-319) peptide to the wells. Include positive and negative controls as in the ELISA protocol.

  • Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[4]

  • Spot Development: Wash the plate to remove the cells. Add a biotinylated anti-cytokine detection antibody, followed by a streptavidin-enzyme conjugate. Add a substrate that precipitates upon enzymatic cleavage, forming a colored spot at the site of cytokine secretion.

  • Data Analysis: Wash the plate to stop the reaction and allow it to dry. Count the number of spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Data Interpretation: A positive response is typically defined as a spot count in the peptide-stimulated wells that is significantly higher (e.g., at least twice the background and a minimum number of spots) than the unstimulated control wells.

Application: ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+ T cells) and the quantification of multiple cytokines at the single-cell level.

Detailed Protocol:

  • Cell Stimulation: Stimulate PBMCs with the Influenza HA (307-319) peptide for 6-12 hours. For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and cause their accumulation within the cells.

  • Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α).

  • Flow Cytometry: Wash the cells and acquire them on a flow cytometer.

  • Data Analysis: Gate on CD4+ T cells and then quantify the percentage of cells expressing each cytokine or combinations of cytokines.

T Cell Cytotoxicity Assays

Principle: While the Influenza HA (307-319) peptide primarily stimulates CD4+ T cells, it is also possible to assess CD8+ cytotoxic T lymphocyte (CTL) responses if the experimental setup allows for cross-presentation or if target cells expressing MHC class I are used. Cytotoxicity assays measure the ability of effector T cells to kill target cells.

Application: This is a classic assay for measuring cell-mediated cytotoxicity. It measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by effector cells.[10]

Detailed Protocol:

  • Target Cell Preparation: Use a suitable target cell line that expresses the appropriate MHC class I allele for the peptide, such as T2 cells (which are TAP-deficient and can be easily pulsed with exogenous peptides).[11]

  • ⁵¹Cr Labeling: Incubate the target cells with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.[12]

  • Washing: Wash the labeled target cells multiple times to remove excess ⁵¹Cr.

  • Peptide Pulsing: Incubate the ⁵¹Cr-labeled target cells with the Influenza HA (307-319) peptide (or a known CTL epitope from influenza as a positive control) for 1-2 hours.

  • Co-culture: Co-culture the peptide-pulsed target cells with effector T cells (e.g., isolated CD8+ T cells from stimulated PBMCs) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: cpm from wells with effector and target cells.

    • Spontaneous Release: cpm from wells with target cells and medium only.

    • Maximum Release: cpm from wells with target cells and a detergent (e.g., Triton X-100) to induce complete lysis.

Application: A non-radioactive alternative to the ⁵¹Cr release assay that measures the release of the cytosolic enzyme LDH from damaged cells.

Detailed Protocol:

  • Co-culture: Set up the co-culture of effector and peptide-pulsed target cells as described for the ⁵¹Cr release assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Measurement: Add the supernatant to a new plate and add the LDH assay reagents according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that results in a color change.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of specific lysis using a similar formula as for the ⁵¹Cr release assay.

T Cell Phenotyping by Flow Cytometry

Application: To characterize the differentiation state of Influenza HA (307-319)-specific T cells (e.g., naive, central memory, effector memory, or terminally differentiated effector cells).[13]

Flow Cytometry Panel and Gating Strategy:

MarkerFunction/Subset
CD3 Pan T cell marker
CD4 T helper cell marker
CD8 Cytotoxic T cell marker
CD45RA Naive T cells
CCR7 Homing to secondary lymphoid organs (Naive, Central Memory)
CD27 Co-stimulatory molecule (Naive, Memory)
CD28 Co-stimulatory molecule (Naive, Central Memory)

Gating Strategy:

  • Gate on lymphocytes (FSC vs. SSC).

  • Gate on single cells.

  • Gate on live cells.

  • Gate on CD3+ T cells.

  • Gate on CD4+ or CD8+ T cells.

  • Within the CD4+ or CD8+ gate, use CD45RA and CCR7 to define:

    • Naive (TN): CD45RA+ CCR7+

    • Central Memory (TCM): CD45RA- CCR7+

    • Effector Memory (TEM): CD45RA- CCR7-

    • Terminally Differentiated Effector Memory re-expressing CD45RA (TEMRA): CD45RA+ CCR7-

Experimental Workflow:

T_Cell_Phenotyping_Workflow cluster_prep Cell Preparation & Stimulation cluster_staining Antibody Staining cluster_analysis Flow Cytometry Analysis PBMC_Isolation Isolate PBMCs Stimulation Stimulate with Influenza HA (307-319) peptide for desired time PBMC_Isolation->Stimulation Harvesting Harvest and wash cells Stimulation->Harvesting Surface_Staining Stain with a panel of fluorescently labeled antibodies (CD3, CD4, CD8, CD45RA, CCR7, etc.) Harvesting->Surface_Staining Acquisition Acquire samples on a multi-parameter flow cytometer Surface_Staining->Acquisition Gating Perform sequential gating to identify T cell subsets Acquisition->Gating Quantification Quantify the frequency of each T cell subset Gating->Quantification

Caption: Workflow for T Cell Phenotyping by Flow Cytometry.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background in unstimulated controls (CFSE, ELISpot, ELISA) - Contaminated reagents- Cell death- Mitogenic activity in serum- Use sterile, endotoxin-free reagents- Ensure high cell viability- Heat-inactivate FBS or use serum-free medium
Low or no response to peptide stimulation - Low frequency of antigen-specific T cells- Incorrect peptide concentration- Inadequate APC function- HLA mismatch- Increase cell number per well- Titrate peptide concentration- Use fresh, healthy PBMCs- Use PBMCs from HLA-typed donors known to respond
Poor resolution of peaks in CFSE assay - Uneven CFSE labeling- Cell toxicity from high CFSE concentration- Ensure single-cell suspension during labeling- Titrate CFSE concentration for each cell type
High spontaneous release in cytotoxicity assays - Poor target cell health- Over-labeling with ⁵¹Cr- Use healthy, log-phase growth target cells- Titrate ⁵¹Cr concentration and incubation time

References

  • BPS Bioscience. Influenza HA H3 Peptide (307-319).

  • BPS Bioscience. Influenza HA H3 Peptide (307-319) Datasheet.

  • Bitesize Bio. (2025). Chromium Release Assay: The Old School Way of Testing Cytotoxic T Cells.

  • Chromium 51 Release Assay with Peptide - Institute for HIV Research.

  • Erskine, C. L., Henle, A. M., & Knutson, K. L. (2012). Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System. Journal of Visualized Experiments, (66), e3683.

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.

  • Agilent Technologies. (2020). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes.

  • Prins, R. M., et al. (2015). Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells. Journal for ImmunoTherapy of Cancer, 3(Suppl 2), P329.

  • van der Burg, S. H., et al. (2010). HLA Class I Binding 9mer Peptides from Influenza A Virus Induce CD4+ T Cell Responses. PLoS ONE, 5(5), e10419.

  • Lyons, A. B., Blake, S. J., & Doherty, K. V. (2013). Flow Cytometric Analysis of Cell Division by Dilution of CFSE and Related Dyes. Current Protocols in Cytometry, Chapter 9, Unit9.11.

  • STEMCELL Technologies. How to Stimulate Antigen-Specific T Cells Using Peptide Pools.

  • Abcam. LDH assay kit guide: Principles and applications.

  • Harari, A., et al. (2006). Dynamic relationship between IFN-γ and IL-2 profile of Mycobacterium tuberculosis-specific T cells and antigen load. The Journal of Immunology, 176(8), 4663-4667.

  • Promega Corporation. (2021). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.

  • Parish, C. R., & Heath, W. R. (2015). Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells. Methods in Molecular Biology, 1347, 137-153.

  • Sigma-Aldrich. Cytotoxicity Detection Kit (LDH).

  • Weaver, J. M., et al. (2013). Increase in IFNγ−IL-2+ Cells in Recent Human CD4 T Cell Responses to 2009 Pandemic H1N1 Influenza. PLoS ONE, 8(3), e57275.

  • Jimenez Vera, E., et al. (2019). The gating strategies for memory and naïve T cell panels (panel 6), T cell subsets, and CXCR3 and Ca5R expression (panel 7). Figshare.

  • U-CyTech. Troubleshooting T cell ELISPOT assay.

  • Vera, J. F., et al. (2011). Complementation of antigen presenting cells to generate T lymphocytes with broad target specificity. Journal of Translational Medicine, 9, 102.

  • Cellular Technology Limited. Elispot assays: state-of-the-art tools for functional analysis of cellular immunology.

  • ResearchGate. (2017). How to analyze CFSE or Celltrace Violte dilution in Antigen presentation assay by flow cytometry?.

  • Borrego, F., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 631, 151-168.

  • Weit, N. (2015). Advanced flow cytometric analysis of human T cell memory subsets.

  • BD Biosciences. Carboxy-fluoresceindiacetate Succinimidyl Ester for Tracking Cell Proliferation by Flow Cytometry.

  • Di Carluccio, A. R., et al. (2020). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Frontiers in Immunology, 11, 597011.

  • Harari, A., et al. (2005). HIV-1-specific IFN-γ/IL-2-secreting CD8 T cells support CD4-independent proliferation of HIV-1-specific CD8 T cells. The Journal of Experimental Medicine, 201(5), 745-754.

  • ProImmune. ProMap® naïve CFSE T cell proliferation assays.

  • New Jersey Medical School. Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells.

  • Revvity. Chromium-51 Release Assay.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.

  • Creative Diagnostics. Statistical Analysis of ELISOT Assays Protocol.

  • Applied Cytometry. (2025). Cell Proliferation Measurement Using the Dye Dilution Method.

  • Reddit. (2024). Advice on interpreting lymphocyte proliferation assay (CFSE) results.

  • Cox, J. H., et al. (2016). Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. Vaccines, 4(4), 36.

  • ResearchGate. (2019). Problems on T cell proliferation assay?.

  • Frontiers. (2019). Role of Vγ9vδ2 T lymphocytes in infectious diseases.

  • ResearchGate. (2019). Gating strategy for identifying the CD4+ and CD8+ T cells and the percentage of memory T cell subsets in the patients with AML and healthy individuals.

  • PubMed Central. (2020). Circulating naïve and effector memory T cells correlate with prognosis in head and neck squamous cell carcinoma.

  • PubMed Central. (2023). Overcoming current challenges to T-cell receptor therapy via metabolic targeting to increase antitumor efficacy, durability, and tolerability.

  • Biancotto, A., et al. (2019). Multiparametric Flow Cytometry Analysis of Naïve, Memory, and Effector T Cells. Methods in Molecular Biology, 2021, 101-115.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Influenza HA (307-319) Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Influenza Hemagglutinin (HA) Peptide 307-319 Sequence: PKYVKQNTLKLAT Application: CD4+ T Cell Stimulation, MHC Class II Binding Assays, ELISpot, Flow Cytometry

Introduction: The "Gold Standard" Control

Welcome to the Technical Support Center. You are likely working with Influenza HA (307-319) because it is a promiscuous MHC Class II epitope. It binds with high affinity to HLA-DR1 (DRB101:01) and HLA-DR4 (DRB1 04:01) , making it a critical positive control for human CD4+ T cell assays.

However, its utility relies entirely on correct handling. A "dead" assay is often not due to the cells, but due to peptide aggregation, incorrect solvent usage, or suboptimal dosing leading to activation-induced cell death (AICD).

This guide replaces generic advice with specific, causal troubleshooting for this specific peptide sequence.

Module 1: Reconstitution & Storage (The "Hidden" Variable)

Q: Why is my peptide precipitating or showing low activity despite a fresh vial?

A: The HA (307-319) sequence (PKYVKQNTLKLAT) contains hydrophobic residues (Valine, Leucine, Alanine) that can drive aggregation in aqueous buffers like PBS if not properly solubilized first.

The Fix: The DMSO "Shock" Protocol Do not attempt to dissolve directly in PBS or media.

  • Solvent: Dissolve the lyophilized powder in sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration Master Stock (e.g., 10 mg/mL or 5 mM).

  • Why? DMSO disrupts secondary structure formation and ensures the peptide is fully monomeric before it hits the aqueous buffer.

  • Dilution: Only dilute into PBS/Media immediately before use.

Q: Can I store the reconstituted peptide at -20°C?

A: Yes, but only in aliquots .

  • The Risk: Repeated freeze-thaw cycles cause micro-precipitation. For HA (307-319), this aggregates the peptide, which changes its processing by Antigen Presenting Cells (APCs). Aggregated peptides may be taken up by phagocytosis rather than receptor-mediated endocytosis, altering the kinetics of presentation.

  • Protocol: Flash-freeze aliquots (e.g., 10-20 µL) in liquid nitrogen or dry ice/ethanol before placing in -80°C (preferred) or -20°C.

Module 2: Determining Optimal Concentration

Q: What concentration should I use? The literature varies widely.

A: The "optimal" concentration depends on your readout sensitivity and cell source (Clone vs. PBMC).

  • PBMCs (Low Precursor Frequency): Require higher concentrations to ensure uptake by APCs. Start at 10 µg/mL.

  • T Cell Clones/Lines (High Sensitivity): High doses can induce anergy or AICD . Start at 1 µg/mL and titrate down.

Q: How do I convert between Molarity and Mass Concentration for this peptide?

A: Precision is key. The Molecular Weight (MW) of HA (307-319) is approximately 1503.8 g/mol .

Target Concentration (µM)Equivalent Mass Conc. (µg/mL)Application Context
0.1 µM ~0.15 µg/mLHigh-affinity T cell clones; TCR sensitivity assays.
1.0 µM ~1.50 µg/mLStandard stimulation for established lines.
6.65 µM 10.00 µg/mL Standard starting point for bulk PBMCs (ELISpot/ICS).
13.3 µM 20.00 µg/mLUpper limit. Risk of non-specific toxicity or bystander activation.

Q: My cells are dying in the peptide well. Is the peptide toxic?

A: It is likely DMSO toxicity , not peptide toxicity.

  • If your stock is 10 mg/mL in DMSO, and you use 10 µg/mL final concentration, your final DMSO is 0.1%. This is safe.

  • If your stock is dilute (e.g., 100 µg/mL) and you try to achieve 10 µg/mL, you are adding 10% DMSO. This kills T cells.

  • Rule: Final DMSO concentration in the assay well must be < 0.5% (ideally < 0.1%) .

Module 3: Assay-Specific Troubleshooting

Q: I see spots in my ELISpot negative control (high background).

A: This is often "bystander activation" or contaminated peptide stock.

  • Check Purity: Ensure peptide purity is >95%. Truncated synthesis byproducts can bind MHC without stimulating specific TCRs, or conversely, stimulate cross-reactive low-affinity clones.

  • Wash Step: In ELISpot, free peptide can bind directly to the membrane if not washed away, capturing secreted cytokines non-specifically (rare, but possible with sticky peptides).

Q: The peptide works in Donor A but not Donor B. Is the peptide degraded?

A: Likely not. This is HLA Restriction .

  • HA (307-319) is promiscuous but not universal .

  • It binds strongly to HLA-DRB101:01 and HLA-DRB1 04:01 .

  • If Donor B is HLA-DR3 or DR7 homozygous, they may not present this peptide effectively.

  • Validation: Always use a panic control (e.g., PHA or Anti-CD3/CD28) to confirm cell viability in non-responders.

Visualizing the Workflow

Figure 1: Optimization Workflow

This diagram illustrates the critical path from lyophilized powder to assay readout, highlighting the "DMSO Check" to prevent precipitation.

OptimizationWorkflow Lyophilized Lyophilized Peptide (PKYVKQNTLKLAT) DMSO Reconstitution 100% DMSO (Master Stock) Lyophilized->DMSO Dissolve completely Precipitation PRECIPITATION RISK (If dissolved in H2O) Lyophilized->Precipitation Avoid Aliquots Storage Aliquots (-80°C) DMSO->Aliquots Flash Freeze Dilution Dilution Step (PBS/Media) <0.1% Final DMSO DMSO->Dilution Direct use Aliquots->Dilution Thaw once Assay T Cell Assay (ELISpot/FACS) Dilution->Assay Add to cells

Figure 2: Mechanism of Action (MHC II Loading)

This diagram details how the APC processes the HA peptide. Note that as a synthetic peptide, it can undergo "surface exchange" on MHC II molecules, bypassing deep endosomal processing.

MHCPathway Peptide HA (307-319) Peptide APC Antigen Presenting Cell (APC) Peptide->APC Exogenous Addition MHC HLA-DR1 / HLA-DR4 APC->MHC Peptide Exchange (Surface or Early Endosome) TCR CD4+ TCR MHC->TCR Epitope Recognition Signal T Cell Activation (Proliferation/Cytokine) TCR->Signal Phosphorylation Cascade

References

  • Immune Epitope Database (IEDB). "Epitope: PKYVKQNTLKLAT (Influenza A)." IEDB.org. Available at: [Link]

  • Lamb, J. R., et al. (1982). "Mapping of T cell epitopes on the influenza hemagglutinin molecule." Nature. (Foundational study establishing the immunogenicity of the HA 307-319 region).
  • Rothbard, J. B., et al. (1988). "Interactions between immunogenic peptides and HLA-DR1." Cell. (Structural basis for the promiscuous binding of HA 307-319).
  • Hennecke, J., & Wiley, D. C. (2002). "Structure of a complex of the human alpha/beta T cell receptor (HA1.7) specific for influenza hemagglutinin peptide bound to HLA-DR1." Journal of Experimental Medicine. Available at: [Link]

  • Novak, E. J., et al. (1999). "MHC class II tetramers identify peptide-specific human CD4+ T cells proliferating in response to influenza A antigen." Journal of Clinical Investigation. Available at: [Link]

Technical Support Center: Influenza HA (307-319) Stimulation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Universal" Epitope?

Welcome to the technical support hub for Influenza Hemagglutinin (HA) peptide stimulation. The HA (307-319) peptide (Sequence: PKYVKQNTLKLAT ) is a canonical CD4+ T cell epitope derived from the Influenza A virus.[1]

While often colloquially termed a "universal" helper epitope, it is technically restricted by HLA-DRB101:01 (DR1) and HLA-DRB1 04:01 (DR4) alleles. In drug development and immune monitoring, it serves as a critical positive control for antigen-specific T cell recall responses. However, its utility relies on precise handling and donor selection.

This guide addresses the specific failure points we see most often in the field: solubility issues, HLA mismatches, and suboptimal signal-to-noise ratios in ELISpot and ICS assays.

Experimental Workflow & Visualization

Before addressing specific troubleshooting, we must establish the baseline protocol. The following diagrams illustrate the biological mechanism and the optimized experimental workflow.

Figure 1: MHC Class II Antigen Presentation Pathway

This diagram visualizes the mechanism by which the exogenous HA peptide is loaded onto MHC Class II molecules for CD4+ T cell recognition.

MHC_II_Pathway Peptide Exogenous HA(307-319) (PKYVKQNTLKLAT) APC Antigen Presenting Cell (DC/Monocyte) Peptide->APC Uptake/Pulsing Endosome Endosomal Loading (HLA-DM Exchange) APC->Endosome Processing Surface Surface Presentation (HLA-DR1/DR4) Endosome->Surface Trafficking TCell CD4+ T Cell (TCR Recognition) Surface->TCell Synapse Formation Signal Activation Signal (IFN-γ / IL-2) TCell->Signal Cytokine Release

Caption: Mechanism of Action: Direct loading of HA(307-319) onto surface or recycling MHC Class II molecules on APCs triggers CD4+ T cell activation.

Figure 2: Optimized PBMC Stimulation Workflow

Standardized timeline for ELISpot/ICS assays to minimize background noise.

Workflow cluster_0 Day 0: Preparation cluster_1 Day 1: Stimulation cluster_2 Readout Thaw Thaw PBMCs (Warm Media) Rest Resting Phase (18-24h @ 37°C) Thaw->Rest Crucial for Low Background Count Count & Viability (>90% Required) Rest->Count Pulse Add Peptide (2 µg/mL) Count->Pulse Costim Add Co-stim (CD28/CD49d) Pulse->Costim ICS ICS: Add Brefeldin A (After 1-2h) Costim->ICS Flow Cytometry ELISpot ELISpot: Incubate (24-48h) Costim->ELISpot Immunoassays

Caption: The "Resting Phase" is critical for reducing high constitutive cytokine release in thawed PBMCs before peptide stimulation.

Technical Support Modules (Q&A)

Module 1: Peptide Reconstitution & Storage

User Question: My HA peptide arrived as a lyophilized powder. I added water, but it looks cloudy/precipitated. Can I still use it?

Scientist Response: Do not use cloudy suspensions. The HA (307-319) sequence contains hydrophobic residues (Leucine, Valine, Alanine) which can lead to aggregation in aqueous buffers. Aggregated peptides are poorly presented by APCs and can cause experimental variability.

Correct Protocol:

  • Solvent: Dissolve the lyophilized peptide in sterile DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10–20 mg/mL .

  • Visual Check: Ensure the solution is completely clear.

  • Aliquot: Store in small aliquots (e.g., 10–20 µL) at -80°C to avoid freeze-thaw cycles.

  • Working Solution: Dilute the DMSO stock into culture media immediately before use. Ensure the final DMSO concentration in the cell culture is <0.5% (ideally <0.1%) to avoid toxicity.

Module 2: Optimization of Stimulation Conditions

User Question: I am using 10 µg/mL of peptide, but my background is high. What is the optimal concentration?

Scientist Response: While 10 µg/mL is a common starting point for libraries, it is often too high for high-affinity single epitopes like HA (307-319), leading to "bystander activation" or high background in ELISpot.

Recommendation: Perform a titration curve. For most HLA-DR1/DR4 donors, the optimal concentration lies between 1 µg/mL and 2 µg/mL .

  • High Dose (>10 µg/mL): Risk of T cell tolerance induction or non-specific activation.

  • Low Dose (<0.5 µg/mL): May fail to trigger low-affinity clonotypes.

Critical Add-on (Co-stimulation): When using frozen PBMCs, T cells often suffer from temporary loss of surface receptors. Always include anti-CD28 and anti-CD49d (1 µg/mL each) antibodies in the stimulation mix. This provides the necessary "Signal 2" to rescue suboptimal responses [1].

Module 3: Donor Selection (The "Hidden" Variable)

User Question: I ran the assay on 5 healthy donors, but only 2 showed a response. Is the peptide defective?

Scientist Response: It is highly likely the peptide is functional, but the donors are HLA-mismatched .

  • The Science: HA (307-319) is promiscuous but not truly universal. It binds with high affinity to HLA-DRB101:01 and HLA-DRB1 04:01 [2].

  • The Fix: You must HLA-type your donors. If a donor is HLA-DR3 or DR7 homozygous, they may not present this specific peptide effectively.

  • Action: Use a "Pan-DR Epitope" (PADRE) or a viral lysate (e.g., CEF pool) if you need a positive control that covers a broader HLA population.

Troubleshooting Matrix

Use this table to diagnose specific assay failures.

SymptomProbable CauseCorrective Action
No Signal (ELISpot/ICS) HLA MismatchVerify donor is HLA-DR1 or HLA-DR4 positive [2].
Peptide DegradationEnsure storage at -80°C; avoid repeated freeze-thaw.[1]
Low ViabilityEnsure PBMC viability >90% post-thaw. Rest cells overnight before assay.
High Background (Spots in Neg Control) Inadequate WashingWash plates 5-6 times; use automated washer if possible.
Serum InterferenceUse serum-free media (e.g., AIM-V) or heat-inactivated human AB serum. Avoid FBS.
Cell AggregationFilter PBMCs through a 40-70µm strainer before plating.
"Fuzzy" or Large Spots (ELISpot) Plate MovementDo not move the plate during the 24-48h incubation period.
Over-stimulationReduce peptide concentration to 1-2 µg/mL.

References

  • Validation of Co-stimulation: Maecker, H. T., et al. "Standardization of cytokine flow cytometry assays." BMC Immunology, 2005. [Link]

  • HLA Restriction: Hennecke, J., & Wiley, D. C. "Structure of a complex of the human alpha/beta T cell receptor (HA1.7) from an influenza hemagglutinin peptide-specific clone with IgE-mediated allergic responses." Journal of Experimental Medicine, 2002. (Note: Validates PKYVKQNTLKLAT binding to DR1/DR4). [Link]

  • Protocol Standardization: "Optimized T cell monitoring in multicenter trials." Cancer Immunology, Immunotherapy, 2008. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reproducible Influenza HA (307-319) Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular immunology, the quest for reproducible and reliable data is paramount. The stimulation of T cells with specific peptide epitopes forms the bedrock of numerous research and clinical applications, from vaccine development to immunotherapy. Among the most frequently studied epitopes is the Influenza Hemagglutinin (HA) 307-319 peptide, an immunodominant sequence recognized by CD4+ T cells in a significant portion of the human population.[1] However, achieving consistent and reproducible results in T cell stimulation assays using this peptide can be a formidable challenge.

This guide provides an in-depth comparison of methodologies for Influenza HA (307-319) stimulation, offering insights into the critical parameters that govern reproducibility. We will delve into the nuances of experimental design, compare common readout technologies, and provide detailed, validated protocols to empower researchers to generate robust and trustworthy data.

The Central Role of Influenza HA (307-319) in T Cell Immunology

The HA (307-319) peptide is a key target for CD4+ T helper cells, which play a crucial role in orchestrating the adaptive immune response to influenza infection. These T cells provide help to B cells for antibody production and support the function of cytotoxic CD8+ T cells. Understanding the dynamics of the T cell response to this epitope is therefore critical for evaluating vaccine efficacy and understanding natural immunity.

Core Principles for Ensuring Reproducibility

Before delving into specific protocols, it is essential to grasp the foundational principles that underpin reproducible T cell stimulation assays. These assays are complex biological systems, and seemingly minor variations can lead to significant discrepancies in results.

Diagram: Key Pillars of Reproducible T Cell Assays

G cluster_0 Experimental Inputs cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Peptide Quality Peptide Quality Standardized Protocols Standardized Protocols Peptide Quality->Standardized Protocols Cellular Material Cellular Material Cellular Material->Standardized Protocols Culture Conditions Culture Conditions Culture Conditions->Standardized Protocols Objective Readouts Objective Readouts Standardized Protocols->Objective Readouts Appropriate Controls Appropriate Controls Appropriate Controls->Objective Readouts Statistical Rigor Statistical Rigor Objective Readouts->Statistical Rigor

Caption: A flowchart illustrating the critical components for achieving reproducible T cell stimulation results.

The three pillars supporting reproducible T cell assays are:

  • High-Quality Starting Materials: The purity and integrity of the HA (307-319) peptide, as well as the viability and source of the peripheral blood mononuclear cells (PBMCs), are non-negotiable prerequisites.

  • Standardized and Validated Protocols: Meticulous adherence to optimized protocols for cell handling, stimulation, and data acquisition is essential to minimize variability.

  • Robust Readout Technologies and Data Analysis: The choice of assay to measure the T cell response and the subsequent data analysis pipeline must be appropriate for the research question and rigorously controlled.

Comparative Analysis of Readout Technologies for HA (307-319) Stimulation

The choice of method to quantify the T cell response to HA (307-319) stimulation is a critical decision that will impact the nature and reproducibility of the data. The two most common techniques are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

FeatureELISpot AssayIntracellular Cytokine Staining (ICS)
Principle Measures the frequency of cytokine-secreting cells at a single-cell level.Detects intracellular cytokine accumulation in individual cells.
Primary Readout Number of spot-forming units (SFUs) per million cells.Percentage of cytokine-positive cells within a defined T cell population.
Sensitivity Generally considered more sensitive for detecting low-frequency responses.[2]May be less sensitive for very rare T cell populations.
Multiplexing Limited to a few cytokines simultaneously (FluoroSpot).[2]Can simultaneously measure multiple cytokines and cell surface markers.
Phenotypic Analysis Provides no information on the phenotype of the secreting cells.Allows for detailed characterization of responding T cell subsets (e.g., CD4+, CD8+, memory phenotype).
Throughput High-throughput, suitable for screening large numbers of samples.Can be lower throughput due to the complexities of flow cytometry.
Cost Generally lower cost per sample.Higher cost due to reagents and instrumentation.
Expert Recommendation:
  • For screening studies or when the primary goal is to determine the frequency of responding cells with high sensitivity, the ELISpot assay is often the preferred method.

  • For in-depth mechanistic studies requiring the phenotypic characterization of the responding T cells and the simultaneous measurement of multiple cytokines, Intracellular Cytokine Staining is the more powerful tool.

Validated Protocols for Reproducible HA (307-319) Stimulation

The following protocols provide a detailed, step-by-step guide for performing ELISpot and ICS assays to measure the response to Influenza HA (307-319) stimulation. These protocols are designed to be self-validating by incorporating critical quality control steps.

Protocol 1: IFN-γ ELISpot Assay for HA (307-319) Specific T Cells

This protocol is optimized for the detection of IFN-γ secreting T cells in response to HA (307-319) stimulation.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture and biotinylated detection antibodies

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant human IL-2 (optional, for cultured ELISpot)

  • Influenza HA (307-319) peptide (high purity, >95%)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)

  • Complete RPMI-1640 medium (with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

Workflow Diagram:

G cluster_0 Plate Preparation cluster_1 Cell Stimulation cluster_2 Detection cluster_3 Analysis A Coat plate with anti-IFN-γ capture antibody B Block with serum-containing medium A->B C Add PBMCs and HA (307-319) peptide B->C D Incubate for 18-24 hours C->D E Lyse cells and wash D->E F Add biotinylated anti-IFN-γ detection antibody E->F G Add Streptavidin-enzyme conjugate F->G H Add substrate and develop spots G->H I Count spots using an ELISpot reader H->I

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash thoroughly with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody at the recommended concentration and incubate overnight at 4°C.[3]

  • Cell Preparation and Stimulation:

    • The following day, wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.[4]

    • Thaw cryopreserved PBMCs and allow them to rest for at least one hour at 37°C. Ensure cell viability is >90%.

    • Add 2-3 x 10^5 PBMCs per well.

    • Add Influenza HA (307-319) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Titration of peptide concentration is recommended for optimal stimulation.

    • Include negative control wells (PBMCs with no peptide) and positive control wells (PBMCs with PHA or anti-CD3/CD28 beads).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Detection and Development:

    • Lyse the cells by adding cold deionized water and then wash the plate with PBS containing 0.05% Tween-20.[6]

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[4]

    • Wash the plate and add the Streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate. Monitor spot development and stop the reaction by washing with tap water.

  • Analysis:

    • Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for HA (307-319) Specific T Cells

This protocol is designed for the multi-parameter flow cytometric analysis of T cells responding to HA (307-319) stimulation.

Materials:

  • Influenza HA (307-319) peptide (high purity, >95%)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-human CD3, CD4, CD8, and other cell surface marker antibodies

  • Anti-human IFN-γ, TNF-α, IL-2, and other intracellular cytokine antibodies

  • Fixation and permeabilization buffers

  • FACS tubes

  • Human PBMCs

Workflow Diagram:

G cluster_0 Cell Stimulation cluster_1 Staining cluster_2 Data Acquisition & Analysis A Stimulate PBMCs with HA (307-319) peptide B Add Brefeldin A/Monensin for the last 4-6 hours A->B C Stain for surface markers B->C D Fix and permeabilize cells C->D E Stain for intracellular cytokines D->E F Acquire data on a flow cytometer E->F G Gate on T cell populations and analyze cytokine expression F->G

Caption: Workflow for intracellular cytokine staining and flow cytometry.

Procedure:

  • Cell Stimulation:

    • Add 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate.

    • Stimulate with Influenza HA (307-319) peptide at a final concentration of 1-10 µg/mL for a total of 6-12 hours.

    • For the final 4-6 hours of incubation, add Brefeldin A and Monensin to the culture to block cytokine secretion.[7]

    • Include unstimulated and positive controls.

  • Staining:

    • Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.[8]

    • Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.[9]

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on lymphocytes, then singlets, then live cells, and finally on CD4+ T cells to determine the percentage of cells expressing the cytokines of interest.

Troubleshooting Common Reproducibility Issues

Even with meticulous adherence to protocols, challenges can arise. The following table outlines common problems and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
High Background in ELISpot - Contaminated reagents or plates- Suboptimal blocking- Over-development of spots- Use sterile, high-quality reagents- Increase blocking time or change blocking agent- Optimize substrate incubation time
Low or No Response - Poor peptide quality or solubility- Low cell viability- Suboptimal peptide concentration- Inappropriate antigen-presenting cells- Use high-purity, soluble peptide- Ensure high cell viability after thawing- Perform a peptide titration to find the optimal concentration- Use professional APCs if necessary[10]
High Inter-Assay Variability - Inconsistent cell numbers- Variations in incubation times- Inconsistent washing steps- Perform accurate cell counting- Strictly adhere to specified incubation times- Standardize washing procedures
Donor-to-Donor Variability - Differences in HLA type- Previous exposure to influenza- Individual immune responsiveness- Acknowledge and report this as biological variability- Test a larger donor cohort to understand the range of responses[1]

The Path Forward: Emerging Technologies

The field of T cell immunology is constantly evolving, with new technologies offering even greater resolution and reproducibility.

  • MHC Multimer Staining: This technique uses fluorescently labeled MHC molecules loaded with the HA (307-319) peptide to directly identify and enumerate antigen-specific T cells, regardless of their functional state.[11]

  • High-Throughput Microplate-Based Assays: Miniaturized and automated platforms allow for the screening of numerous conditions and antigens with minimal cell numbers, increasing throughput and reducing variability.[12]

  • Single-Cell RNA Sequencing (scRNA-seq): This powerful technology provides a comprehensive transcriptomic profile of individual T cells, offering unprecedented insight into the heterogeneity of the response to HA (307-319) stimulation.[13]

Conclusion

Reproducibility in Influenza HA (307-319) stimulation assays is not an unattainable goal but rather the result of a systematic and rigorous approach. By understanding the critical parameters that influence these assays, selecting the appropriate readout technology, and adhering to validated protocols, researchers can generate high-quality, reliable data. This guide provides the foundational knowledge and practical tools to achieve this, ultimately advancing our understanding of T cell immunity to influenza and accelerating the development of novel vaccines and therapies.

References

  • Sino Biological. (n.d.). ELISpot Protocol: Step-by-Step Guide.
  • Mabtech. (2022, June 27). ELISpot Flex: Human IFN-γ (ALP).
  • MilliporeSigma. (n.d.). IFN-γ ELISpot Assays on MultiScreen® IP.
  • Bio-Rad. (n.d.). Elispot Protocol For Ifn Gamma.
  • Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of intracellular cytokines by flow cytometry. Current Protocols in Immunology, 110, 6.24.1–6.24.18.
  • STEMCELL Technologies. (n.d.). How to Stimulate Antigen-Specific T Cells Using Peptide Pools.
  • BioLegend. (2018, September 13). Intracellular Flow Cytometry Staining Protocol V.2.
  • Greenshields-Watson, A., et al. (2020).
  • Taams, L. S., van Eden, W., & Wauben, M. H. (1999). Antigen presentation by T cells versus professional antigen-presenting cells (APC): differential consequences for T cell activation and subsequent T cell-APC interactions. European Journal of Immunology, 29(5), 1543–1550.
  • Gelder, C. M., et al. (1995). Human CD4+ T-cell repertoire of responses to influenza A virus hemagglutinin after recent natural infection. Journal of Virology, 69(12), 7497–7506.
  • Klinger, M., et al. (2013). Combining Next-Generation Sequencing and Immune Assays: A Novel Method for Identification of Antigen-Specific T Cells. PLOS ONE, 8(9), e74231.
  • Benson, R. A., et al. (2015).
  • Chapman, J. R., & Walden, P. (2022). Current and Emerging Assays for Measuring Human T-Cell Responses Against Beta-Cell Antigens in Type 1 Diabetes. Frontiers in Immunology, 13, 843913.
  • Czerkinsky, C., et al. (2022). Antigen-specificity measurements are the key to understanding T cell responses. Frontiers in Immunology, 13, 1012017.
  • Fontenot, J. D. (2019). Antigen-specific T cells [WEBINAR]. Miltenyi Biotec.
  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • Guermonprez, P., et al. (2002). Antigen Presentation and T Cell Stimulation by Dendritic Cells. Annual Review of Immunology, 20, 621–667.
  • Hadrup, S. R., et al. (2009). Parallel detection of antigen-specific T-cell responses with a miniaturized and automated method. Clinical and Vaccine Immunology, 16(5), 749–756.
  • He, X. S., et al. (2011). Broad-Based CD4+ T Cell Responses to Influenza A Virus in a Healthy Individual Who Lacks Typical Immunodominance Hierarchy. Frontiers in Immunology, 2, 79.
  • Kedzierska, K., et al. (2019). Human CD8+ T cell cross-reactivity across influenza A, B and C viruses.
  • Lerner Research Institute, Cleveland Clinic. (n.d.). Detection of Intracellular Cytokines by Flow Cytometry. In: Current Protocols in Immunology.
  • Maecker, H. T., et al. (2005). Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells. Journal of Immunological Methods, 305(1), 37–47.
  • Novak, N., et al. (2003). Activation of influenza virus-specific CD4+ and CD8+ T cells: a new role for plasmacytoid dendritic cells in adaptive immunity. Blood, 101(9), 3635–3642.
  • Oja, A. E., et al. (2022). Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium. Frontiers in Immunology, 13, 982887.
  • Precopio, M. L., et al. (2007). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Diabetes, 56(6), 1597–1605.
  • Rahman, A. H., & Cui, W. (2022). Emerging insights and challenges for understanding T cell function through the proteome. Frontiers in Immunology, 13, 1042533.
  • Seder, R. A., et al. (2008). T-cell-based vaccines: a paradigm for the future?
  • Bio-Techne. (2021, April 21). Surface and Intracellular Cytokine Staining for Flow Cytometry. YouTube.
  • van de Keer, S., et al. (2018). Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry. JoVE (Journal of Visualized Experiments).

Sources

comparing Influenza HA (307-319) to other immunodominant peptides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Influenza HA (307-319) vs. Universal T-Helper Epitopes (PADRE, Tetanus Toxin)

Executive Summary This guide provides a technical analysis of the Influenza Hemagglutinin peptide HA (307-319) , a widely utilized "universal" MHC Class II-restricted T-helper epitope. We compare its immunogenicity, HLA binding promiscuity, and experimental utility against its primary alternatives: the synthetic PADRE peptide and the natural Tetanus Toxin (TT 830-843) epitope.

Designed for immunologists and vaccine developers, this document synthesizes binding affinity data, mechanistic pathways, and validated laboratory protocols to support experimental design decisions.

Part 1: The Benchmark — Influenza HA (307-319)[1][2][3]

Identity & Sequence

  • Source: Influenza A Virus (H3N2), Hemagglutinin protein.[1][2][3]

  • Sequence: PKYVKQNTLKLAT

  • Core Function: A promiscuous CD4+ T-cell epitope that binds to multiple HLA-DR alleles.

Mechanism of Action HA (307-319) functions as a "universal" helper epitope by binding to the open groove of MHC Class II molecules on Antigen Presenting Cells (APCs). Unlike CD8+ epitopes which are restricted to specific HLA-A/B alleles, HA (307-319) leverages the flexibility of the HLA-DR binding pocket, specifically anchoring at relative positions P1 (Tyrosine) and P9 (Leucine/Threonine).

Signaling Pathway: MHC-II Loading The following diagram illustrates the intracellular processing pathway required for HA (307-319) presentation.

MHC_Loading_Pathway Exogenous_Ag Exogenous Antigen (Influenza HA) Endosome Early Endosome (Proteolysis) Exogenous_Ag->Endosome Endocytosis MIIC MIIC Compartment (Peptide Loading) Endosome->MIIC Fusion MHC_Synthesis ER: MHC-II Synthesis + Ii Chain MHC_Synthesis->MIIC Transport via Golgi MIIC->MIIC HLA-DM exchanges CLIP for HA(307-319) Surface Cell Surface (TCR Recognition) MIIC->Surface Exocytosis

Figure 1: Intracellular processing and loading of HA (307-319) onto MHC Class II molecules.

Part 2: Comparative Analysis

This section evaluates HA (307-319) against the two most common alternatives:

  • PADRE (Pan DR Epitope): A synthetic, engineered peptide designed for maximum affinity.

  • Tetanus Toxin (TT 830-843): A natural, promiscuous epitope derived from Clostridium tetani.[4]

Comparative Data Matrix
FeatureInfluenza HA (307-319) PADRE (Synthetic) Tetanus Toxin (TT 830-843)
Sequence PKYVKQNTLKLATAKFVAAWTLKAAA*QYIKANSKFIGITE
Origin Natural (Viral)Synthetic (Engineered)Natural (Bacterial)
HLA Promiscuity High (DR1, DR4, DR5, DR7, DR11)Very High (Engineered for >95% coverage)High (Universal in vaccinated populations)
Binding Affinity (IC50) Moderate-High (~20–100 nM)Ultra-High (<10 nM)High (~10–50 nM)
Immunogenicity Relies on recall response (flu exposure)Potent, but risk of anti-carrier immunityRelies on recall response (TT vaccination)
Primary Use Case Positive control in ELISpot; Vaccine helperPotent vaccine adjuvant; Breaking toleranceVaccine helper; Clinical immune monitoring

*Note: PADRE sequences may vary; standard research-grade often substitutes non-natural amino acids (e.g., cyclohexylalanine) to increase stability, but the linear sequence above is the structural basis.

Technical Nuances
  • Affinity vs. Natural Processing: PADRE binds with significantly higher affinity than HA (307-319). However, because PADRE is synthetic, it does not undergo natural proteolytic processing in the same manner as whole proteins. HA (307-319) is an excellent control for natural immunity because most human donors have pre-existing memory T-cells against it due to seasonal flu exposure.

  • Background Noise: TT (830-843) is highly effective but can produce high background noise in assays if the donor recently received a Tetanus booster. HA (307-319) responses are generally stable but can vary based on the donor's specific influenza strain exposure history.

Part 3: Experimental Protocols

To validate the activity of HA (307-319) or compare it against PADRE/TT, use the following standardized protocols.

Protocol A: IFN-γ ELISpot Assay (Functional Validation)

Purpose: To quantify the frequency of antigen-specific CD4+ T-cells secreting Interferon-gamma.

Materials:

  • PBMCs (fresh or cryopreserved)

  • Peptide: HA (307-319) (Stock 10 mg/mL in DMSO)[5]

  • Positive Control: PHA (Phytohemagglutinin) or CEF Pool

  • ELISpot Plate (PVDF membrane, pre-coated with anti-IFN-γ)

Workflow:

  • Preparation: Thaw PBMCs and rest in R10 media (RPMI + 10% FBS) for 2 hours at 37°C. Count viability (>90% required).

  • Plating: Add 200,000 PBMCs per well in 100 µL media.

  • Stimulation:

    • Test Well: Add HA (307-319) to a final concentration of 2 µg/mL .

    • Negative Control: DMSO equivalent (media only).

    • Positive Control: PHA (5 µg/mL).

  • Incubation: Incubate for 20–24 hours at 37°C, 5% CO2. Do not disturb the plate.

  • Development: Wash plate 5x with PBS-Tween. Add detection antibody (biotinylated anti-IFN-γ). Incubate 2 hours. Add Streptavidin-ALP. Develop with substrate until spots appear.

  • Analysis: Count spots using an automated reader.

    • Valid Result: Test wells > 2x Negative Control wells.

Protocol B: CFSE Proliferation Assay (Flow Cytometry)

Purpose: To measure T-cell division over 5-7 days.

Workflow Diagram:

Proliferation_Workflow Step1 1. Isolate PBMCs Step2 2. Stain with CFSE (5 µM, 10 min) Step1->Step2 Step3 3. Quench & Wash Step2->Step3 Step4 4. Culture with Peptide (HA 307-319 @ 10 µg/mL) Step3->Step4 Step5 5. Incubate 5-7 Days (37°C, 5% CO2) Step4->Step5 Step6 6. Stain Surface Markers (CD3, CD4) Step5->Step6 Step7 7. Flow Cytometry (Gate CD3+/CD4+ -> Check CFSE Low) Step6->Step7

Figure 2: CFSE T-Cell Proliferation Workflow.

Critical Technical Note: HA (307-319) induces proliferation in memory T-cells. For naïve T-cell priming, co-stimulation (anti-CD28) or dendritic cell co-culture is often required.

Part 4: Strategic Selection Guide

When to choose Influenza HA (307-319):

  • Population Studies: When you need a "recall antigen" control that works across diverse HLA-DR backgrounds (DR1, DR4, DR11).

  • Vaccine Design: As a helper epitope in conjugate vaccines where you want to leverage pre-existing immunity (from flu infection) to boost responses to a novel antigen.

  • Low Background: When Tetanus Toxin peptides show too much background activation in recently vaccinated donors.

When to choose PADRE:

  • Maximum Potency: When the goal is the absolute highest magnitude of T-cell help, regardless of natural processing.

  • Mouse Models: PADRE works exceptionally well in HLA-DR transgenic mouse models.

When to choose Tetanus Toxin (830-843):

  • Clinical Monitoring: Standard in human clinical trials for assessing general immune competence (e.g., in immunocompromised patients).

References

  • Identification of HA 307-319 Restriction: Lamb, J. R., et al. (1982). Mapping of T cell epitopes on the influenza hemagglutinin molecule.[3][6][7][8] Nature. [Link]

  • PADRE Development & Comparison: Alexander, J., et al. (1994). Development of helper T lymphocytes in mice and humans by using a synthetic immunogenic peptide. Immunity.[3][4][6][9][10] [Link]

  • Tetanus Toxin Universal Epitopes: Diethelm-Okita, B. M., et al. (2000). Universal epitopes for human CD4+ cells on tetanus and diphtheria toxins. Journal of Infectious Diseases. [Link]

  • MHC Class II Binding Mechanisms: Stern, L. J., et al. (1994). Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide. Nature. [Link]

  • IEDB (Immune Epitope Database): Epitope Details for HA 307-319 (ID: 16766). [Link]

Sources

Comprehensive Technical Guide: Influenza HA (307-319) Universal T-Helper Epitope

[1]

Executive Summary

The Influenza Hemagglutinin peptide 307-319 (HA 307-319 ) is a canonical "universal" CD4+ T-helper epitope derived from the H3N2 virus strain.[1] Its sequence, PKYVKQNTLKLAT , is characterized by promiscuous binding to a broad spectrum of human MHC Class II (HLA-DR) alleles, specifically DR1, DR4, DR5, DR7, and DR9.

In the landscape of vaccine development, HA 307-319 serves as a critical "helper" module.[2][3][4] It is conjugated to weak immunogens (haptens, B-cell epitopes, or carbohydrate antigens) to recruit T-cell help, thereby facilitating isotype switching and high-affinity antibody production. While artificial epitopes like PADRE (Pan DR Epitope) often exhibit higher raw potency, HA 307-319 offers a favorable safety profile as a natural sequence, minimizing the risk of neo-antigenicity associated with synthetic constructs.

Mechanistic Profile

Sequence and Structural Determinants

The HA 307-319 peptide binds to the open groove of the MHC Class II molecule in a polyproline II-like helical conformation. Its promiscuity is driven by specific "anchor" residues that fit into the hydrophobic pockets of the HLA-DR binding groove.

  • Sequence: Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr

  • Core Binding Motif: The interaction is anchored primarily by Tyr-309 (P1 pocket) and Leu-317 (P9 pocket).

  • Critical Residues:

    • Y309 (P1): Essential for high-affinity binding. Mutation to non-aromatic residues reduces binding affinity by >100-fold.

    • L317 (P9): Secondary anchor.

    • V310, T314, L315: Contribute to the stability of the peptide-MHC complex.

Mechanism of Action Visualization

The following diagram illustrates the interaction between the HA 307-319 peptide and the MHC Class II molecule, highlighting the critical anchor residues.

MHC_Binding_Mechanismcluster_anchorsCritical Anchor ResiduesPeptideHA 307-319 Peptide(PKYVKQNTLKLAT)Y309Tyr-309 (P1 Anchor)Primary StabilityPeptide->Y309L317Leu-317 (P9 Anchor)Secondary StabilityPeptide->L317BackbonePeptide Backbone(Helical Conformation)Peptide->BackboneMHC_GrooveMHC Class II Binding Groove(HLA-DR)TCRCD4+ T-Cell Receptor(TCR)MHC_Groove->TCREpitope PresentationY309->MHC_GrooveHydrophobic InteractionL317->MHC_GrooveHydrophobic InteractionBackbone->MHC_GrooveH-Bond NetworkSignalT-Cell Activation(IL-2, IFN-γ Release)TCR->SignalSignaling Cascade

Caption: Schematic of HA 307-319 binding to HLA-DR. Tyr-309 and Leu-317 serve as the primary anchors locking the peptide into the MHC II groove.

Comparative Performance Analysis

Researchers must choose between HA 307-319 and other universal epitopes based on the specific requirements of immunogenicity versus safety.

Comparison Guide: HA 307-319 vs. Alternatives
FeatureInfluenza HA (307-319) PADRE (Pan DR Epitope) Tetanus Toxoid (830-843)
Sequence PKYVKQNTLKLATAKFVAAWTLKAAAQYIKANSKFIGITE
Origin Natural (Influenza Virus)Artificial (Synthetic)Natural (Clostridium tetani)
HLA Coverage Broad (DR1, DR4, DR5, DR7, DR9)Very Broad (Most DR alleles)Broad (DR alleles)
Potency (Raw) Moderate to HighVery High (Often > HA/TT)Moderate
Immunogenicity Adjuvant-dependent (e.g., LT mutants)High intrinsic immunogenicityHigh (due to population priming)
Safety Profile Excellent (Natural sequence)Good (but theoretical neo-antigen risk)Excellent (Clinical history)
Primary Use Peptide vaccines, Conjugate carriersCancer vaccines, Potent adjuvancyConjugate vaccines (e.g., Meningitis)
Technical Insight

While PADRE is often cited as inducing stronger IFN-γ secretion in direct head-to-head comparisons, HA 307-319 is frequently preferred in clinical formulations where a "natural" epitope is desired to minimize regulatory hurdles associated with completely synthetic sequences. Furthermore, HA 307-319 shows synergistic effects when used in "polyepitope" strings alongside Tetanus Toxoid epitopes, broadening population coverage beyond what a single epitope can achieve.

Experimental Protocols

Reliable data generation requires strict adherence to handling and assay protocols. The following workflows are validated for HA 307-319.

Workflow Visualization

Experimental_Workflowcluster_assayImmunogenicity AssaySynthesisPeptide Synthesis(Fmoc SPPS)PurificationHPLC Purification(>95% Purity)Synthesis->PurificationConjugationConjugation(to Hapten/Antigen)Purification->ConjugationImmunizationIn Vivo Priming(Mice/Human PBMC)Conjugation->ImmunizationRestimulationIn Vitro Restimulation(with HA Peptide)Immunization->RestimulationReadoutReadout:Proliferation / IFN-γRestimulation->Readout

Caption: Standard workflow for utilizing HA 307-319 in vaccine immunogenicity studies.

Protocol: Peptide Handling and Solubility
  • Solubility: HA 307-319 is hydrophobic. It must be dissolved in an organic solvent before adding aqueous buffer.

  • Stock Solution: Dissolve peptide to 10 mg/mL in sterile DMSO (Dimethyl Sulfoxide).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solution: Dilute the DMSO stock at least 1:1000 in culture medium (e.g., RPMI-1640) to keep DMSO concentration < 0.1%, which is non-toxic to T-cells.

Protocol: T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the division of CD4+ T-cells in response to HA 307-319 stimulation.

  • Cell Preparation: Isolate PBMCs (Peripheral Blood Mononuclear Cells) from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Labeling: Resuspend cells (1x10^7/mL) in PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM. Incubate 10 min at 37°C. Quench with ice-cold complete medium (RPMI + 10% FBS).

  • Plating: Plate labeled PBMCs at 2x10^5 cells/well in 96-well U-bottom plates.

  • Stimulation:

    • Test Wells: Add HA 307-319 peptide (final conc. 10 µg/mL).

    • Positive Control: Add Phytohemagglutinin (PHA) (5 µg/mL) or Anti-CD3/CD28 beads.

    • Negative Control: Media only (DMSO vehicle).

  • Incubation: Culture for 5-7 days at 37°C, 5% CO2.

  • Analysis: Harvest cells. Stain for surface markers (Anti-CD3, Anti-CD4). Analyze via Flow Cytometry. Proliferating cells will show reduced CFSE fluorescence intensity (left shift).

Data Review: Binding and Immunogenicity[2][3][5][7]

HLA-DR Binding Affinity

The binding capacity of HA 307-319 is robust but sensitive to point mutations at anchor positions.

VariantSequenceRelative Binding Affinity (vs. WT)
Wild Type PKYVKQNTLKLAT1.0 (Reference)
Y309A PKAVKQNTLKLAT< 0.01 (Loss of binding)
L317A PKYVKQNTLKAAAT~0.05 (Significant reduction)
V310E PKYEKQNTLKLAT~0.03 (Charge repulsion)

Data synthesized from competitive binding assays using purified HLA-DRB10101.*

Immunogenicity in Conjugate Systems

When used as a carrier for weak antigens (e.g., nicotine or carbohydrate antigens), HA 307-319 significantly boosts antibody titers.

  • Experiment: Mice immunized with Nicotine-Hapten conjugated to HA 307-319 vs. Hapten alone.

  • Result: Conjugate group showed >100-fold increase in anti-nicotine IgG titers compared to control.

  • Adjuvant Effect: Co-administration with bacterial adjuvants (e.g., LTR72) further enhances the Th1 (IFN-γ) response, pushing the immune system toward a cellular response profile.

References

  • Identification of HA 307-319: Lamb, J. R., et al. "The molecular basis of the recognition of influenza virus hemagglutinin by B and T cells." Nature, 1982. Link

  • HLA-DR Binding Mechanism: Stern, L. J., et al. "Crystal structure of the human class II MHC protein HLA-DR1 complexed with an influenza virus peptide." Nature, 1994. Link

  • PADRE vs. Natural Epitopes: Alexander, J., et al. "Development of a universal influenza vaccine using a promiscuous T-helper epitope." Journal of Immunology, 2000. Link

  • Adjuvant Enhancement: Guebre-Xabier, M., et al. "Immunization onto bare skin with heat-labile enterotoxin of Escherichia coli enhances immune responses to coadministered protein and peptide antigens." Infection and Immunity, 2003. Link

  • Peptide Vaccine Applications: Zhang, R., et al. "Synthetic carrier compositions for peptide vaccines." Patent WO2020047107A1, 2020. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.